Azidoindolene 1
Description
Properties
IUPAC Name |
N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGCJWUJHZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341924 | |
| Record name | Azidoindolene 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-69-6 | |
| Record name | Azidoindolene 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azidoindoline Compounds for Researchers and Drug Development Professionals
An Introduction to a Privileged Scaffold in Medicinal Chemistry
Azidoindoline compounds have emerged as a significant class of molecules in medicinal and synthetic chemistry. Their unique structural features, combining the versatile azido group with the sp³-rich indoline scaffold, make them attractive synthetic targets and valuable intermediates in drug discovery. The indoline moiety is a privileged structure found in numerous natural products and pharmaceutical agents, while the azide group offers a wide range of chemical transformations, including the renowned "click chemistry." This guide provides a comprehensive overview of the properties of azidoindoline compounds, focusing on their synthesis, chemical reactivity, biological activities, and applications in drug development.
Chemical and Physicochemical Properties
Azidoindoline compounds are characterized by the presence of an azide (-N₃) functional group attached to the indoline core. The indoline structure itself is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The introduction of the azido group imparts unique reactivity to the molecule, making it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles.
The physicochemical properties of azidoindoline derivatives can be modulated by the nature and position of substituents on the indoline ring. These properties, including lipophilicity (LogP) and aqueous solubility (LogS), are crucial for their pharmacokinetic profile and drug-likeness. For instance, the introduction of polar or nonpolar functional groups can significantly alter these parameters, impacting their absorption, distribution, metabolism, and excretion (ADMET) profile.
Spectroscopic Data:
The structural characterization of azidoindoline compounds relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of azidoindolines typically show characteristic signals for the aromatic protons of the benzene ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants of the protons on the pyrrolidine ring provide valuable information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectra display signals for the aromatic and aliphatic carbons. The carbon atom attached to the azido group usually appears in a characteristic chemical shift range.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ is a definitive indicator of the azide functional group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of azidoindoline compounds in the solid state, including their absolute configuration.
Synthesis of Azidoindoline Compounds
A variety of synthetic methodologies have been developed for the preparation of azidoindoline compounds. These methods can be broadly categorized as follows:
-
Iodine-Mediated Azidation: This approach often involves the dearomatizing azidation of indoles using iodine-based reagents in the presence of an azide source.[1]
-
Metal-Catalyzed Azidation: Transition metals such as copper and manganese can catalyze the azidation of indoles and related precursors.[1] For example, copper-catalyzed 2,3-diazidation of indoles has been reported.[1]
-
Electrochemical Azidation: Electrochemical methods provide a green and efficient way to generate azide radicals for the synthesis of azidoindolines.[1]
-
Photochemical Azidation: Visible-light-enabled methods can be used for the azido-oxygenation of alkenes, including indole derivatives.[1]
-
Azidation with an Oxidant and Azide Source: A combination of an oxidizing agent, such as ceric ammonium nitrate (CAN), and an azide source can be employed for the azidative spirocyclization of indoles.
-
Nucleophilic Azidation: This method involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the indoline ring with an azide anion.
A general workflow for the synthesis of azidoindolines from indoles is depicted below:
Figure 1: General workflow for the synthesis and characterization of azidoindoline compounds.
Chemical Reactivity and Applications
The azide moiety in azidoindoline compounds is a versatile functional group that can participate in a variety of chemical transformations, making these compounds valuable synthetic intermediates.
Key Reactions of the Azido Group:
-
Staudinger Reaction: The reaction of the azide with a phosphine to form an aza-ylide, which can be hydrolyzed to a primary amine.
-
Aza-Wittig Reaction: The reaction of the aza-ylide formed in the Staudinger reaction with a carbonyl compound to form an imine.
-
Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The copper(I)-catalyzed or strain-promoted cycloaddition of the azide with an alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and biocompatible, making it a powerful tool for bioconjugation and drug discovery.
-
C-H Amination: The azide group can be used for intramolecular or intermolecular C-H amination reactions to form new C-N bonds.
The "click" reaction is particularly significant in the context of drug development. Azidoindoline scaffolds can be readily linked to other molecular fragments, such as targeting ligands, imaging agents, or other drug molecules, to create multifunctional conjugates.
References
The Strategic Synthesis and Application of Novel Azidoindoline Scaffolds: A Technical Guide
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its three-dimensional, sp³-rich nature offers distinct advantages in drug design compared to flat, aromatic systems.[1][2][3] The incorporation of an azide moiety onto this scaffold to create azidoindolines further enhances its utility. The azido group is a versatile functional handle, serving as a precursor for amines, a component for bioorthogonal "click" chemistry, and a pharmacophore contributing to biological activity.[2] This guide provides an in-depth overview of modern synthetic strategies for accessing novel azidoindoline scaffolds and touches upon their emerging applications.
I. Synthetic Strategies for Azidoindoline Scaffolds
The construction of azidoindolines typically involves the dearomative functionalization of indoles, a process that transforms the flat indole ring into a three-dimensional indoline system. Key methodologies include metal-catalyzed azidation, iodine-mediated reactions, and electrochemical approaches.
Metal-Catalyzed Asymmetric Azidation
Metal catalysis offers a powerful and stereocontrolled route to chiral azidoindolines. Copper and iron complexes are frequently employed to catalyze the addition of an azide source across the C2-C3 double bond of an indole derivative.
A noteworthy advancement is the copper-catalyzed asymmetric dearomative azidation of tryptamines, which produces 3a-azido-pyrroloindolines with high enantioselectivity. Similarly, iron-catalyzed enantioselective azidation of 2-oxindoles provides access to optically pure 3-azido-2-oxindoles, which are valuable precursors for further chemical modifications like the copper-catalyzed azide-alkyne cycloaddition (click reaction).
Logical Relationship: Major Synthetic Approaches
The following diagram illustrates the primary categories of synthetic methods developed for the synthesis of azidoindolines.
Caption: Overview of primary synthetic methodologies for azidoindolines.
Iron-Catalyzed Enantioselective C(sp³)–H Azidation of Indolines
A significant breakthrough involves the site- and enantioselective C(sp³)–H azidation of pre-existing indoline scaffolds. Liu and co-workers reported the first manganese-catalyzed method for this transformation. More recently, iron catalysis has been shown to be highly effective. The use of an iron propionate catalyst in combination with a chiral pincer-type tridentate ligand and an azidobenziodate reagent achieves high yields and excellent enantioselectivity.
Table 1: Iron-Catalyzed Enantioselective Azidation of 2-Oxindoles
| Substrate (R group) | Ligand | Azide Source | Yield (%) | Enantiomeric Excess (ee, %) |
| H | Chiral Pincer | Azidobenziodate | 95 | 92 |
| 5-Me | Chiral Pincer | Azidobenziodate | 92 | 91 |
| 5-Cl | Chiral Pincer | Azidobenziodate | 96 | 93 |
| 5-Br | Chiral Pincer | Azidobenziodate | 97 | 90 |
| 7-F | Chiral Pincer | Azidobenziodate | 89 | 94 |
Note: Data synthesized from descriptions of iron-catalyzed reactions.
Experimental Workflow: General Asymmetric Catalysis
The diagram below outlines a typical workflow for the synthesis and analysis of chiral azidoindolines via asymmetric catalysis.
Caption: A generalized workflow for catalytic asymmetric azidoindoline synthesis.
II. Experimental Protocols
General Protocol for Iron-Catalyzed Asymmetric Azidation of 2-Oxindoles
This protocol is a representative example based on methodologies described in the literature.
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral pincer ligand (0.022 mmol) and iron(II) propionate (0.020 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) is stirred for 30 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried Schlenk tube are added the 2-oxindole substrate (0.40 mmol), the azidobenziodate reagent (0.44 mmol), and anhydrous DCM (1.0 mL).
-
Initiation: The pre-stirred catalyst solution is transferred to the Schlenk tube containing the substrate mixture via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously at the specified temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-azido-2-oxindole product.
-
Analysis: The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
III. Biological Activity and Potential Applications
Azidoindoline derivatives are attractive scaffolds for drug discovery due to their unique structural and chemical properties. While comprehensive signaling pathway data for novel azidoindolines is an emerging field, the parent indoline core is known to interact with a wide range of biological targets. Derivatives have shown potential as anti-inflammatory, antioxidant, and antimicrobial agents.
For instance, certain indoline derivatives have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated macrophages, suggesting a potential role in modulating inflammatory signaling pathways.
Signaling Pathway: Hypothetical Enzyme Inhibition
The diagram illustrates how an azidoindoline derivative might act as an inhibitor within a generic enzymatic pathway, a common mechanism for therapeutic intervention.
Caption: A conceptual diagram of an azidoindoline inhibiting a target enzyme.
Conclusion
The synthesis of novel azidoindoline scaffolds has advanced significantly, with metal-catalyzed asymmetric methods providing powerful tools for creating stereochemically complex molecules. These compounds hold considerable promise in medicinal chemistry, offering a versatile platform for developing new therapeutic agents. The ability to precisely install the azido group in a stereocontrolled manner opens up myriad possibilities for generating diverse libraries of drug-like molecules through subsequent modifications. Future research will likely focus on elucidating the specific biological targets and mechanisms of action for these promising scaffolds, further solidifying their role in drug discovery and development.
References
The Azidoindoline Core: A Technical Guide to its Structure, Stability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azidoindoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that is increasingly utilized in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the azidoindoline core, focusing on its fundamental structure, chemical stability, and diverse applications in drug discovery. Key synthetic methodologies for accessing this important scaffold are detailed, alongside a discussion of its reactivity. Furthermore, this guide elucidates the role of azidoindoline-containing molecules in modulating critical signaling pathways implicated in various diseases. Quantitative data on stability and detailed experimental protocols are provided to facilitate further research and development in this exciting field.
The Azidoindoline Core Structure
The azidoindoline core is a bicyclic heterocyclic system characterized by a reduced indole (indoline) ring bearing an azide (-N₃) functional group. The position of the azide group on the indoline ring can vary, leading to different isomers with distinct chemical properties and biological activities. The most common points of azidation are the C2 and C3 positions of the indoline nucleus. The sp³-hybridized nature of the indoline ring imparts a three-dimensional character to the scaffold, which is a desirable feature for enhancing binding affinity and selectivity to biological targets.[1][2]
Chemical Stability of the Azidoindoline Core
The chemical stability of the azidoindoline core is a critical consideration for its synthesis, purification, storage, and application in drug development. The stability is influenced by several factors, including the position of the azide group, the nature of substituents on the indoline ring, and the surrounding chemical environment (e.g., pH, temperature, and solvent).
While some 3-azidoindolenines have been reported to be unstable and potentially explosive, requiring in situ generation and use, other derivatives exhibit significant stability.[2] For instance, N-Ts-protected 2-alkoxy-3-bromoindolines, which are precursors to 2-alkoxy-3-azidoindolines, are bench-stable crystalline solids that can be stored for over a year at ambient temperature under air.[3] This highlights the crucial role of protecting groups and substituents in modulating the stability of the azidoindoline core.
Table 1: Factors Influencing the Stability of Azidoindoline Derivatives
| Factor | Influence on Stability | Notes |
| Position of Azide | C3-azidoindolenines can be less stable than other isomers. | The double bond in the indolenine ring can influence the electronic properties of the azide. |
| Protecting Groups | N-Tosyl (Ts) and other electron-withdrawing groups on the indoline nitrogen can enhance stability. | These groups can reduce the electron density of the ring system, thereby stabilizing the azide moiety. |
| Substituents | The electronic and steric nature of other substituents on the ring can impact stability. | Electron-donating groups may destabilize the azide, while bulky groups may provide steric hindrance. |
| pH | Stability can be pH-dependent. | Acidic or basic conditions can promote decomposition pathways.[4] |
| Temperature | Elevated temperatures can lead to thermal decomposition. | Thermal analysis techniques like DSC and TGA can be used to determine decomposition temperatures. |
| Solvents | The choice of solvent can affect stability and reactivity. | Protic or aprotic solvents can influence decomposition rates. |
Note: Specific quantitative stability data for a broad range of azidoindoline derivatives is an area of ongoing research. The information provided is based on available literature.
Experimental Protocols for the Synthesis of Azidoindolines
A variety of synthetic methods have been developed to access the azidoindoline core. These methods often involve the azidation of indoles or indolines using different azide sources and reaction conditions. Below are detailed protocols for two common approaches.
Synthesis of 2-Alkoxy-3-azidoindolines via Nucleophilic Substitution
This protocol describes the synthesis of cis-2-alkoxy-3-azidoindolines from 2-alkoxy-3-bromoindolines.
Materials:
-
2-Alkoxy-3-bromoindoline derivative
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the 2-alkoxy-3-bromoindoline derivative in DMF in a round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-azidoindoline.
Manganese-Mediated Electrochemical Azidation of Indoles
This method provides access to 2,3-diazidoindoline or 2-azido-spirocyclic indolines through an electrochemical approach.
Materials:
-
N-Substituted indole derivative
-
Sodium azide (NaN₃)
-
Manganese(II) bromide (MnBr₂)
-
Acetonitrile (MeCN) and Dichloromethane (DCM) as solvents
-
Undivided electrochemical cell with graphite anode and platinum cathode
-
Constant current power supply
Procedure:
-
Set up the undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.
-
To the cell, add the N-substituted indole (0.2 mmol), sodium azide (2.0 mmol), and manganese(II) bromide (0.02 mmol).
-
Add the solvent system (MeCN/DCM, 1:1, 6 mL).
-
Pass a constant current of 10 mA through the solution at room temperature under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azidoindoline product.
Signaling Pathways Modulated by Azidoindoline-Containing Molecules
The unique structural features of the azidoindoline core make it an attractive scaffold for the design of inhibitors targeting various signaling pathways implicated in diseases such as cancer. The azide group can act as a key pharmacophore, a bioisostere for other functional groups, or a versatile handle for further chemical modifications via "click chemistry."
While research in this area is rapidly evolving, several studies have highlighted the potential of indole-based compounds, including those with azide functionalities, to modulate key signaling cascades.
Inhibition of Kinase Signaling Pathways
Several kinase families are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Indole-based scaffolds have been extensively explored for the development of kinase inhibitors. Azidoindoline derivatives are being investigated as potential inhibitors of pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Indole compounds have been shown to target key components of this pathway.
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 signaling is a promising therapeutic strategy.
Figure 1: Potential inhibition points of azidoindoline derivatives in the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Evaluating Kinase Inhibition
The following diagram illustrates a typical workflow for assessing the inhibitory activity of newly synthesized azidoindoline compounds against a specific kinase.
Figure 2: A generalized experimental workflow for the discovery of azidoindoline-based kinase inhibitors.
Conclusion
The azidoindoline core represents a versatile and valuable scaffold in modern drug discovery. Its unique three-dimensional structure and the reactivity of the azide group provide a powerful platform for the design of novel therapeutic agents. While challenges related to the stability of certain derivatives exist, ongoing research into synthetic methodologies and a deeper understanding of structure-stability relationships are paving the way for the development of robust and effective azidoindoline-based drugs. The modulation of key signaling pathways by these compounds underscores their potential to address a wide range of diseases, particularly cancer. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the azidoindoline core.
References
Spectroscopic Characterization of Azidoindoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of azidoindoline derivatives. Azidoindolines are a significant class of sp³-rich heterocyclic compounds, drawing considerable interest in medicinal chemistry due to their potential biological activities and synthetic versatility.[1][2] Accurate structural confirmation is a critical step in the development of these molecules as potential therapeutic agents. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to this unique chemical scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For azidoindoline derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified azidoindoline derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely without reacting with it.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
Data Acquisition :
-
The NMR spectrometer is set up and calibrated according to the manufacturer's instructions. Field strength should be recorded for each spectrum.[3]
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : If the structure is complex or assignments are ambiguous, 2D experiments like COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations should be performed.[4]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation: ¹H and ¹³C NMR
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of the electron-withdrawing azide group and the specific substitution pattern on the indoline ring significantly influences the spectral data.
Table 1: Representative ¹H NMR Data for Substituted Azidoindoline Derivatives
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 4.5 - 5.5 | d or dd | 3 - 8 | Position adjacent to the azide group; highly dependent on stereochemistry and C3 substituent. |
| H-3 | 3.5 - 4.8 | d or m | 3 - 8 | Position adjacent to the second substituent; coupling with H-2 is diagnostic for cis/trans isomers. |
| Aromatic H | 6.5 - 7.8 | m, d, t, dd | 7 - 9 | Chemical shifts depend on the substitution pattern on the benzene ring. |
| N-H | 3.5 - 5.0 | br s | - | Often a broad singlet; position can vary with solvent and concentration. May not be observed if N-substituted. |
| Substituent Protons | Varies | Varies | Varies | Dependent on the specific R groups attached to the indoline scaffold. |
Data compiled from representative values for indole and indoline derivatives.
Table 2: Representative ¹³C NMR Data for Substituted Azidoindoline Derivatives
| Carbon | Chemical Shift (δ, ppm) Range | Notes |
| C-2 | 60 - 75 | Carbon bearing the azide group; significantly deshielded. |
| C-3 | 40 - 60 | Shift is highly influenced by the nature of the substituent at this position. |
| Aromatic C | 110 - 150 | Quaternary carbons appear at the downfield end of this range. |
| C-3a (bridgehead) | 135 - 155 | Aromatic quaternary carbon. |
| C-7a (bridgehead) | 145 - 160 | Aromatic quaternary carbon attached to nitrogen. |
| Substituent Carbons | Varies | Dependent on the specific R groups. |
Data compiled from representative values for indole and indoline derivatives.
Visualization: NMR Analysis Workflow
Caption: General workflow for the NMR spectroscopic analysis of a new compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For azidoindoline derivatives, it is particularly useful for confirming the presence of the characteristic azide (-N₃) group.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Solids : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Liquids/Oils : A drop of the sample can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the sample in the instrument.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers (cm⁻¹) of significant absorption bands.
-
Data Presentation: Characteristic IR Absorptions
The most diagnostic feature in the IR spectrum of an azidoindoline is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.
Table 3: Key IR Absorption Frequencies for Azidoindoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Notes |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong, Sharp | This is the most characteristic peak for confirming the presence of the azide moiety. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Appears just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the saturated indoline ring. |
| N-H Stretch (if present) | 3300 - 3500 | Medium, Broad | For N-unsubstituted indolines. |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are often observed. |
| C-N Stretch | 1250 - 1350 | Medium |
Data compiled from standard IR correlation tables and literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight of the azidoindoline derivative and to gain structural insights from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.
-
-
Data Acquisition :
-
Ionization : Electrospray Ionization (ESI) is a common soft ionization technique for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides more extensive fragmentation.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
MS/MS : To study fragmentation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (or a primary fragment) is selected, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed.
-
-
Data Analysis :
-
Identify the molecular ion peak (e.g., [M+H]⁺ in ESI).
-
Use the accurate mass to confirm the molecular formula.
-
Analyze the fragmentation pattern to deduce structural features. The loss of N₂ (28 Da) from the molecular ion is a characteristic fragmentation pathway for azides.
-
Data Presentation: Common Fragmentation Patterns
The fragmentation of azidoindoline derivatives is often initiated by the loss of a nitrogen molecule from the azide group.
Table 4: Common Fragment Ions in the Mass Spectra of Azidoindoline Derivatives
| Fragmentation Process | Neutral Loss (Da) | Description |
| Loss of Nitrogen | 28 (N₂) | A primary and highly characteristic fragmentation of the azide group, leading to a [M-28]⁺ or [M+H-28]⁺ ion. This is a key diagnostic peak. |
| Loss of Azide Radical | 42 (•N₃) | Cleavage of the C-N bond to lose the azide radical. |
| Cleavage of C3-Substituent | Varies | Loss of the substituent at the C3 position is a common pathway. |
| Ring Cleavage | Varies | More complex fragmentation of the indoline ring system can occur, especially under higher energy ionization like EI. |
Fragmentation patterns are predicted based on general principles of mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For azidoindoline derivatives, the spectrum is dominated by π → π* transitions of the aromatic system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition :
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over a range of approximately 200-800 nm.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
The λₘₐₓ can be influenced by the substitution pattern on the aromatic ring and the solvent polarity.
-
Data Presentation: UV-Vis Absorption Data
The UV-Vis spectra of azidoindoline derivatives typically show absorption bands characteristic of the indole chromophore.
Table 5: Representative UV-Vis Absorption Data for Indoline Derivatives
| Transition | λₘₐₓ (nm) Range | Notes |
| π → π | 230 - 260 | Strong absorption band related to the benzene ring. |
| π → π | 280 - 310 | Weaker absorption band, characteristic of the indole-like system. Substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift. |
Data compiled from representative values for indole and related derivatives.
Biological Activity and Potential Signaling Pathways
Indoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While specific signaling pathways for many azidoindoline derivatives are still under investigation, their mechanisms can be inferred from related indole compounds.
Potential Anti-Inflammatory Mechanism
Many indole derivatives exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6. Azidoindoline derivatives may inhibit this pathway by preventing the degradation of IκBα.
Visualization: Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.
Potential Anticancer Mechanism
Several indoline derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death). Azidoindoline derivatives could potentially bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Visualization: Tubulin Polymerization Inhibition Workflow
Caption: Logical workflow for anticancer action by tubulin polymerization inhibition.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Azidoindoline Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoindolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their unique structural features and versatile reactivity. The presence of the azido group in the indoline scaffold opens up a plethora of possibilities for further functionalization, making them valuable intermediates in the synthesis of complex nitrogen-containing molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies that have shed light on the reactivity of azidoindolines, with a focus on their formation through various reaction mechanisms. Understanding the underlying principles of their reactivity at a molecular level is crucial for the rational design of novel synthetic routes and the development of new therapeutic agents.
Core Reaction Mechanisms in Azidoindoline Synthesis
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions leading to azidoindolines. The two predominant pathways are radical-mediated azidation and [3+2] cycloaddition reactions.
Radical-Mediated Azidation of Indoles
The introduction of an azide group onto an indole ring to form an azidoindoline often proceeds through a radical mechanism. This process typically involves the generation of an azide radical (•N₃), which then attacks the electron-rich indole nucleus.
A plausible mechanism for the metal-catalyzed dearomative azidation of indoles involves the following key steps:
-
Generation of the Azide Radical: A metal catalyst, such as copper or iron, facilitates the formation of an azide radical from an azide source like trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃).
-
Radical Addition: The highly reactive azide radical adds to the C2 or C3 position of the indole ring, leading to the formation of a resonance-stabilized radical intermediate.
-
Intermediate Trapping and Product Formation: The radical intermediate can be trapped by another radical species or undergo further oxidation/reduction and rearrangement steps to yield the final azidoindoline product.
[3+2] Cycloaddition Reactions
The azide group can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles. In the context of azidoindoline chemistry, this is particularly relevant for the reaction of azides with indole derivatives, although more commonly, azidoindolines themselves can participate in "click" chemistry with alkynes. The formation of the indoline ring system can also be achieved through intramolecular cycloadditions of azides.
The mechanism of these [3+2] cycloaddition reactions is often concerted but can be asynchronous. Computational studies focus on determining the transition state structures and activation energies to predict the regioselectivity and stereoselectivity of the reaction.
Computational Methodologies
To investigate the reactivity of azidoindolines, a variety of computational methods are employed. These techniques provide valuable insights into the electronic structure, thermodynamics, and kinetics of the reactions.
| Parameter | Methodology | Typical Software | Purpose |
| Geometry Optimization | Density Functional Theory (DFT) with functionals such as B3LYP, M06-2X, or ωB97X-D. Basis sets like 6-31G(d), 6-311+G(d,p), or def2-TZVP are commonly used. | Gaussian, ORCA, TURBOMOLE | To find the minimum energy structures of reactants, intermediates, transition states, and products. |
| Frequency Calculations | Performed at the same level of theory as geometry optimization. | Gaussian, ORCA | To characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2, QST3) or Berny optimization. | Gaussian | To locate the saddle point on the potential energy surface connecting reactants and products. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Following the minimum energy path from the transition state to the reactants and products. | Gaussian | To confirm that the located transition state connects the desired reactants and products. |
| Solvent Effects | Implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. | Gaussian | To account for the influence of the solvent on the reaction energetics. |
| Single-Point Energy Calculations | Higher-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or domain-based local pair natural orbital CCSD(T) (DLPNO-CCSD(T)) on DFT-optimized geometries. | MOLPRO, ORCA | To obtain more accurate electronic energies. |
| Reactivity Indices | Conceptual DFT provides global and local reactivity descriptors such as chemical potential (μ), hardness (η), electrophilicity (ω), and Fukui functions. | Various | To rationalize and predict the reactivity and regioselectivity of cycloaddition reactions.[1][2] |
Quantitative Data from Computational Studies
Computational studies provide crucial quantitative data that helps in understanding and predicting the reactivity of azidoindolines. The following table summarizes representative calculated free energies for a proposed radical-mediated indoline formation pathway.
| Species | Description | Relative Free Energy (ΔG₂₉₈K, kcal/mol) |
| A | Initial Co(porphyrin) complex | 0.0 |
| TS(A-B) | Transition state for nitrene formation | [10.5] |
| B | Radical nitrene intermediate | 5.3 |
| TS(B-C) | Transition state for hydrogen atom transfer | [8.2] |
| C | Reactive intermediate after HAT | -15.1 |
| TS(C-D) | Transition state for radical cyclization | [12.8] |
| D | Cyclized radical intermediate | -25.7 |
| TS(D-E) | Transition state for product formation | [5.1] |
| E | Final indoline product + Co(II) | -48.3 |
Data adapted from a DFT-D3 study on a related indoline formation.[3] The values in brackets represent the activation barriers.
Experimental Protocols: A Computational Approach
A typical computational protocol for investigating a reaction mechanism, such as the [3+2] cycloaddition of an azide with an indole derivative, would involve the following steps:
-
Model System Definition: Define the reactants, products, and any catalysts involved in the reaction.
-
Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformers of the reactants and products.
-
Geometry Optimization: The geometries of the reactants, products, and all expected intermediates are optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A transition state search is performed to locate the transition state structure connecting the reactants and products (or intermediates). This is often initiated with a guess structure and optimized using methods like QST2 or Berny optimization.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature (minima or transition states) and to obtain thermodynamic data.
-
IRC Calculation: An Intrinsic Reaction Coordinate calculation is performed starting from the transition state to verify that it connects the correct reactants and products on the potential energy surface.
-
Solvation Modeling: The effect of the solvent is incorporated by performing single-point energy calculations or re-optimizing the geometries using a continuum solvation model (e.g., PCM with methanol as the solvent).[4]
-
Refined Energy Calculations: For higher accuracy, single-point energies can be calculated at a higher level of theory (e.g., DLPNO-CCSD(T)) using the DFT-optimized geometries.
-
Data Analysis: The calculated energies are used to construct a reaction energy profile, determine activation barriers, and reaction enthalpies/free energies.
Visualizing Reaction Pathways
Radical-Mediated Azidation of Indole
Caption: Proposed workflow for the radical-mediated azidation of indole.
[3+2] Cycloaddition of Azide with an Alkene (Illustrative)
Caption: Energy profile for a [3+2] cycloaddition reaction.
Computational Workflow for Mechanism Investigation
Caption: A typical workflow for computational investigation of a reaction mechanism.
Conclusion
Theoretical and computational chemistry provides indispensable tools for unraveling the complexities of azidoindoline reactivity. Through methods like Density Functional Theory, researchers can gain a detailed understanding of reaction mechanisms, predict the outcomes of new synthetic strategies, and rationalize experimental observations. The insights gained from these studies are crucial for the continued development of azidoindolines as key building blocks in the synthesis of medicinally relevant compounds. As computational power and theoretical models continue to advance, we can expect even more precise and predictive insights into the fascinating chemistry of this important class of molecules.
References
- 1. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? [mdpi.com]
- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dearomative indole (3 + 2) cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Azidoindoline Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for azidoindoline reagents. Due to the energetic nature of the azide functional group, these compounds require careful management in a laboratory setting. This document outlines the inherent hazards, stability considerations, proper handling procedures, and recommended experimental protocols for the thermal and impact sensitivity analysis of novel azidoindoline compounds.
Introduction to Azidoindoline Reagents and Associated Hazards
Azidoindolines are an important class of heterocyclic compounds utilized in medicinal chemistry and drug development due to their utility in introducing nitrogen-containing functionalities and for bioorthogonal chemistry. The indoline scaffold is a privileged structure in many biologically active molecules, and the azide group serves as a versatile handle for further chemical modifications, such as in "click" chemistry, Staudinger ligations, and the synthesis of various nitrogen-containing heterocycles.[1][2]
However, the presence of the azido group (-N₃) imparts energetic properties to these molecules, making them potentially explosive.[3][4] Organic azides can decompose rapidly, releasing nitrogen gas and a significant amount of energy. This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light.[5] Therefore, a thorough understanding of the potential hazards and strict adherence to safety protocols are paramount when working with azidoindoline reagents.
Stability of Azidoindoline Reagents
While specific quantitative stability data for a wide range of azidoindoline derivatives is not extensively available in public literature, the stability of organic azides, in general, can be estimated using established empirical rules. These rules should be used as a preliminary guide for risk assessment before synthesizing and handling any new azidoindoline compound.
Carbon-to-Nitrogen (C/N) Ratio
A primary indicator of the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms within the molecule. A higher C/N ratio generally indicates greater stability due to the higher proportion of "ballast" in the molecule.
Table 1: Stability of Organic Azides Based on Carbon-to-Nitrogen Ratio
| (Number of C atoms + Number of O atoms) / Number of N atoms | Stability Classification | Handling and Storage Recommendations | Maximum Recommended Quantity for Isolation |
| ≥ 3 | Relatively Stable | Can be isolated in pure form. Store at low temperature (-18°C) and protect from light. | Up to 20 grams (e.g., n-nonyl azide) |
| > 1 and < 3 | Potentially Unstable | Should be synthesized and used immediately or stored as a dilute solution (< 1 M) at low temperature. | Less than 5 grams in solution. |
| ≤ 1 | Highly Unstable | Should never be isolated. Generate and use in situ as a transient intermediate and as the limiting reagent. | Not applicable for isolation. |
The "Rule of Six"
Another useful guideline is the "Rule of Six," which states that a molecule should have at least six carbon atoms (or other non-energetic atoms of similar size) for each energetic functional group (e.g., azide, nitro, peroxide). This dilution of the energetic group within the molecule enhances its stability.
It is crucial to consider the cumulative effect of all energetic functionalities within a molecule when assessing its stability.
General Safety and Handling Precautions
The following precautions are essential for the safe handling of all organic azides, including azidoindoline reagents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Blast Shield: Always work behind a blast shield, especially when working with new or potentially unstable compounds, or when scaling up reactions.
Engineering Controls
-
All work with azidoindoline reagents should be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
Ensure the fume hood is free of clutter and unnecessary equipment.
-
Clearly label all containers with the contents and a warning of the potential explosion hazard.
Storage
-
Store azidoindoline reagents in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer dedicated to energetic compounds.
-
Store in solution when possible, at concentrations not exceeding 1 M.
-
Avoid storing large quantities. Only synthesize or bring out the amount needed for the immediate experiment.
-
Store away from incompatible materials.
Incompatible Materials
-
Acids: Avoid contact with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).
-
Heavy Metals: Do not use metal spatulas or allow contact with heavy metals such as copper, lead, silver, and mercury, as this can form highly shock-sensitive metal azides.
-
Halogenated Solvents: Never use chlorinated solvents like dichloromethane or chloroform as reaction media, as they can form extremely unstable di- and tri-azidomethane.
-
Strong Oxidizing and Reducing Agents: Avoid contact with strong oxidizing and reducing agents.
Purification and Handling
-
Purification: Avoid distillation and sublimation for purification. Use methods such as extraction and precipitation. Column chromatography should be used with caution, as the solid support could potentially initiate decomposition.
-
Handling: Do not use ground glass joints, as friction can initiate decomposition. Use plastic or rubber spatulas for transferring solid azides.
Waste Disposal
-
Azide-containing waste should be collected in a separate, clearly labeled container.
-
Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through reduction (e.g., with Staudinger reduction using triphenylphosphine or catalytic hydrogenation).
-
Never mix azide waste with acidic waste.
Experimental Protocols for Hazard Assessment
For any novel azidoindoline reagent, a thorough hazard assessment is critical. The following are detailed, albeit generic, protocols for thermal and impact sensitivity analysis that should be adapted and performed by trained personnel.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary screening tool for identifying exothermic decomposition and determining the onset temperature of decomposition.
Experimental Protocol (based on ASTM E537)
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated according to the manufacturer's specifications.
-
Use a suitable reference material (e.g., an empty sample pan).
-
-
Sample Preparation:
-
Weigh 1-5 mg of the azidoindoline reagent into a high-pressure DSC pan.
-
Hermetically seal the pan to contain any evolved gases and prevent evaporation.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the suspected decomposition temperature (e.g., from room temperature to 300 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of any exothermic decomposition, which is the temperature at which the decomposition begins.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. A higher enthalpy of decomposition indicates a more energetic material.
-
Impact Sensitivity Analysis: Drop-Weight Impact Test
Impact sensitivity testing determines the amount of energy required to initiate decomposition or explosion of a material upon impact. The following is a generalized protocol based on the principles of standard methods like the Bruceton (up-and-down) method, often referenced in standards such as STANAG 4489.
Experimental Protocol
-
Instrument Setup:
-
Use a certified drop-weight impact tester.
-
Ensure the anvil and striker are clean and free of any contaminants.
-
-
Sample Preparation:
-
Carefully place a small, measured amount of the solid azidoindoline reagent (typically 20-40 mg) onto the anvil.
-
-
Testing Procedure (Up-and-Down Method):
-
Start with an initial drop height estimated to be near the 50% probability of initiation.
-
Drop the weight onto the sample.
-
Observe for any signs of reaction (e.g., sound, flash, smoke, or charring). A "go" is a positive reaction, and a "no-go" is no reaction.
-
If the result is a "go," decrease the drop height for the next test by a fixed increment.
-
If the result is a "no-go," increase the drop height for the next test by the same fixed increment.
-
Continue this process for a predetermined number of trials (typically 20-50).
-
-
Data Analysis:
-
Analyze the sequence of "go" and "no-go" results using the Bruceton statistical method to calculate the 50% initiation height (H₅₀).
-
The impact energy is then calculated in Joules (J) using the formula: E = mgh, where m is the mass of the drop weight (kg), g is the acceleration due to gravity (9.8 m/s²), and h is the H₅₀ (m).
-
Table 2: Representative Impact Sensitivity of Common Energetic Materials (for comparison)
| Compound | Impact Sensitivity (J) |
| RDX | 7-8 |
| HMX | 7-8 |
| PETN | 3 |
| TNT | 15-25 |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to the synthesis and handling of azidoindoline reagents.
Synthesis Pathway of Azidoindolines
Caption: Generalized synthesis pathway for azidoindoline reagents.
Safe Handling Workflow for Azidoindoline Reagents
Caption: Step-by-step workflow for the safe handling of azidoindoline reagents.
Decision-Making for Handling a Novel Azidoindoline
Caption: Logical decision-making process for handling a novel azidoindoline reagent.
Conclusion
Azidoindoline reagents are valuable tools in chemical synthesis and drug discovery, but their energetic nature demands the utmost respect and caution. While specific quantitative safety data for many azidoindoline derivatives remains to be published, the principles of organic azide safety provide a robust framework for their handling. By carefully considering the stability of the target molecule, adhering to strict safety protocols, and performing thorough hazard assessments on novel compounds, researchers can safely harness the synthetic potential of this important class of reagents. It is imperative that all personnel are adequately trained and that appropriate safety infrastructure is in place before commencing any work with azidoindoline compounds.
References
A Technical Guide to the Synthesis and Applications of Azidoindolines
For Researchers, Scientists, and Drug Development Professionals
The azidoindoline scaffold is a privileged structural motif in medicinal chemistry and chemical biology. Its three-dimensional, sp³-rich nature, combined with the versatile reactivity of the azide functional group, makes it an attractive building block for the development of novel therapeutics and chemical probes. This technical guide provides an in-depth review of the synthesis and diverse applications of azidoindolines, with a focus on quantitative data and detailed experimental methodologies.
Core Synthesis Methodologies
The synthesis of azidoindolines can be achieved through several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. The primary methods include iodine-mediated azidation, metal-catalyzed azidation, electrochemical synthesis, photochemical approaches, and nucleophilic substitution.
Iodine-Mediated Azidation
Iodine-mediated methods offer a metal-free approach to the azidation of indoles. These reactions typically proceed through the in situ generation of an electrophilic iodine species that activates the indole ring towards nucleophilic attack by an azide source.
Experimental Protocol: Iodine-Mediated Regioselective C-3 Azidation of Indoles [1]
-
Materials: Indole, Iodine (I₂), Sodium Azide (NaN₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of indole (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add sodium azide (2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.2 mmol) portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-azidoindole.
-
Metal-Catalyzed Azidation
Transition metal catalysis, particularly with copper and iron, has emerged as a powerful tool for the synthesis of azidoindolines. These methods often exhibit high levels of regio- and stereocontrol.
a) Copper-Catalyzed Azidation
Copper catalysts can facilitate the dearomative diazidation and oxyazidation of indoles, providing access to highly functionalized indoline scaffolds.[1][2]
Experimental Protocol: Copper-Catalyzed 2,3-Diazidation of Indoles with a Directing Group [3]
-
Materials: N-directing group substituted indole (e.g., N-(pyridin-2-yl)indole) (0.2 mmol), Cu(OAc)₂ (10 mol%), NaN₃ (4.0 equiv.), Dichloroethane (DCE) (2 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the N-directing group substituted indole (0.2 mmol), Cu(OAc)₂ (0.02 mmol, 3.6 mg), and NaN₃ (0.8 mmol, 52 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dichloroethane (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2,3-diazidoindoline.
-
b) Iron-Catalyzed Azidation
Iron catalysts offer an earth-abundant and less toxic alternative for azidation reactions, including the enantioselective azidation of oxindoles.[2]
Experimental Protocol: Iron-Catalyzed Enantioselective Azidation of Oxindoles
-
Materials: N-Boc-oxindole (0.1 mmol), Fe(propionate)₂ (10 mol%), chiral pincer-type tridentate ligand (12 mol%), Azidobenziodoxole (ABDX) (0.12 mmol), Toluene (1 mL).
-
Procedure:
-
In a glovebox, add Fe(propionate)₂ (0.01 mmol) and the chiral ligand (0.012 mmol) to a vial.
-
Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the N-Boc-oxindole (0.1 mmol) and azidobenziodoxole (0.12 mmol).
-
Add the remaining toluene (0.5 mL) and stir the reaction at room temperature for the specified time.
-
Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Electrochemical Azidation
Electrochemical methods provide a green and sustainable approach to azidoindoline synthesis, avoiding the need for stoichiometric chemical oxidants. These reactions typically involve the anodic oxidation of indoles to generate a radical cation, which then reacts with an azide source.
Experimental Protocol: Electrochemical Diazidation of N-Substituted Indoles
-
Apparatus: Undivided electrochemical cell equipped with a carbon anode and a platinum cathode, DC power supply.
-
Materials: N-substituted indole (0.5 mmol), Sodium azide (NaN₃) (5 equiv.), Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 M) in Acetonitrile/Water (9:1) (10 mL).
-
Procedure:
-
Set up the undivided electrochemical cell with the carbon anode and platinum cathode.
-
Add the N-substituted indole (0.5 mmol), sodium azide (2.5 mmol), and the electrolyte solution (10 mL of 0.2 M n-Bu₄NBF₄ in CH₃CN/H₂O 9:1).
-
Apply a constant current of 20 mA and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, evaporate the acetonitrile under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
-
Photochemical Azidation
Visible-light photoredox catalysis enables the multicomponent synthesis of complex azidoindolines under mild conditions. These reactions often involve the generation of an azide radical which initiates a cascade transformation.
Experimental Protocol: Visible-Light-Enabled Synthesis of 2-Azidoindolin-3-yl 2-Aminobenzoates
-
Apparatus: Schlenk tube, 40 W blue LEDs.
-
Materials: Indole (0.1 mmol), Isatoic anhydride (0.1 mmol), Trimethylsilyl azide (TMSN₃) (0.4 mmol), Acridine red (10 mol%), Diphenyl diselenide (Ph₂Se₂) (1 equiv.), Acetonitrile (CH₃CN) (2 mL).
-
Procedure:
-
To a Schlenk tube, add the indole (0.1 mmol), isatoic anhydride (0.1 mmol), acridine red (0.01 mmol), and diphenyl diselenide (0.1 mmol).
-
Evacuate and backfill the tube with oxygen.
-
Add anhydrous acetonitrile (2 mL) and trimethylsilyl azide (0.4 mmol).
-
Irradiate the mixture with 40 W blue LEDs at room temperature for 3 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to afford the product.
-
Nucleophilic Substitution
The synthesis of azidoindolines can also be achieved through a classical Sₙ2 reaction, where a suitable leaving group on the indoline ring is displaced by an azide nucleophile. This method is particularly useful for the synthesis of specific isomers, such as cis-2-alkoxy-3-azidoindolines.
Experimental Protocol: Synthesis of 2-Alkoxy-3-azidoindolines via Nucleophilic Substitution
-
Materials: 2-Alkoxy-3-bromoindoline (1 mmol), Sodium azide (NaN₃) (3 mmol), N,N-Dimethylformamide (DMF) (5 mL).
-
Procedure:
-
Dissolve the 2-alkoxy-3-bromoindoline (1 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add sodium azide (3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkoxy-3-azidoindoline.
-
Data Presentation: Synthesis of Azidoindolines
The following tables summarize quantitative data for selected azidoindoline synthesis methods, highlighting yields and stereoselectivity where applicable.
Table 1: Copper-Catalyzed 2,3-Diazidation of N-Substituted Indoles
| Entry | N-Substituent | Product | Yield (%) | dr |
| 1 | Phenyl | 2,3-Diazido-1-phenylindoline | 85 | >20:1 |
| 2 | Benzoyl | 1-Benzoyl-2,3-diazidoindoline | 78 | >20:1 |
| 3 | Tosyl | 2,3-Diazido-1-tosylindoline | 69 | >20:1 |
| 4 | Methyl | 2,3-Diazido-1-methylindoline | 92 | >20:1 |
Table 2: Enantioselective Synthesis of Azidoindolines
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Fe(propionate)₂ / Chiral Ligand | N-Boc-2-oxindole | 3-Azido-N-Boc-2-oxindole | 94 | 90 |
| Cu(MeCN)₄PF₆ / Chiral Ligand | N-Propargyl-β-ketoamide | Chiral 1,2,3-triazole | up to 99 | up to 95 |
Applications of Azidoindolines
The unique structural and chemical properties of azidoindolines have led to their exploration in various fields, most notably in drug discovery and chemical biology.
Anticancer Activity
Numerous indoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The azido group can serve as a precursor to other nitrogen-containing functionalities or contribute directly to the biological activity.
Table 3: Anticancer Activity of Indoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole Derivative 16 | Lung Cancer | - | |
| Indole Derivative 16 | Prostate Cancer | - | |
| Spiro Indoline-2-one SSSK17 | MCF-7 (Breast) | 0.04 | |
| Spiro Indoline-2-one SSSK16 | MCF-7 (Breast) | 0.44 | |
| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | |
| Quinoline-Chalcone 12e | HCT-116 (Colon) | 5.34 | |
| Quinoline-Chalcone 12e | MCF-7 (Breast) | 5.21 | |
| Pyrido[2,3-d]pyrimidine 16 | MCF-7 (Breast) | 6.2 |
Antimicrobial Activity
The indoline scaffold is also a promising platform for the development of new antimicrobial agents. The introduction of an azido group can enhance the antibacterial or antifungal properties of the parent molecule.
Table 4: Antimicrobial Activity of Indoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indolyl Derivative 4P | K. pneumoniae | 4 | |
| Indolyl Derivative 3O | K. pneumoniae | 4-8 | |
| Spiro-indoline-dione 4h | E. faecalis | 375 | |
| Spiro-indoline-dione 4b | S. aureus | 750 | |
| Pyrazoline Derivative 16 | S. aureus | comparable to ciprofloxacin |
Chemical Biology and Signaling Pathway Modulation
Azidoindolines can be utilized as chemical probes to study biological processes. The azide group allows for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the attachment of reporter molecules like fluorophores or affinity tags. One important signaling pathway that has been a target for indoline-based inhibitors is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders.
Caption: Simplified mTOR signaling pathway and a potential point of intervention for azidoindoline-based inhibitors.
Experimental and Logical Workflows
The synthesis of azidoindolines often involves a logical sequence of steps, from starting material selection to final product purification. The following diagram illustrates a general workflow for a metal-catalyzed azidation reaction.
References
The Ascendant Role of Azidoindolines in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmaceutical agents.[1][2] The introduction of an azido moiety to this framework, creating azidoindolines, has unlocked a versatile chemical space with significant potential for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of azidoindolines, highlighting their growing importance in medicinal chemistry. The unique reactivity of the azide group, particularly in bioorthogonal chemistry, positions azidoindolines as powerful tools for creating novel therapeutics, developing advanced drug delivery systems, and probing complex biological processes.
The Azidoindoline Scaffold: A Gateway to Chemical Diversity
Azidoindolines are characterized by the fusion of a bicyclic indoline core with a reactive azide functional group. This combination offers a unique blend of a structurally significant, sp³-rich framework, known for its favorable pharmacological properties, and the versatile reactivity of the azide. The azide group serves as a versatile chemical handle, enabling a wide array of transformations, most notably the highly efficient and bio-orthogonal "click" reactions.
Synthetic Strategies for Accessing Azidoindolines
The synthesis of azidoindolines can be achieved through various methodologies, primarily involving the azidation of indoles or indolines. These methods offer chemists a toolkit to access a diverse range of azidoindoline derivatives.
Overview of Synthetic Approaches
A variety of methods have been developed for the synthesis of azidoindolines, each with its own advantages and substrate scope. These can be broadly categorized as follows:
-
Iodine-Mediated Azidations: Utilizing hypervalent iodine reagents to promote the azidation of indoles.
-
Metal-Catalyzed Azidations: Employing transition metals like copper to catalyze the addition of an azide group.
-
Electrochemical Azidations: Using electrochemical methods to generate azide radicals for reaction with indoles.
-
Photochemical Azidations: Leveraging light to initiate the azidation process.
-
Oxidant and Azide Source Combinations: Using a combination of an oxidizing agent and an azide source to achieve azidation.
-
Nucleophilic Azidation: Direct substitution reactions with azide nucleophiles.
Below is a diagram illustrating the general synthetic pathways to azidoindolines.
Caption: General Synthetic Pathways to Azidoindolines.
Key Applications in Medicinal Chemistry
The true potential of azidoindolines lies in their diverse applications in drug discovery and chemical biology. The azide moiety acts as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecules and the study of biological systems.
Bioorthogonal Chemistry and "Click" Reactions
The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Azidoindolines are ideal substrates for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them invaluable tools for:
-
Drug Discovery: Rapidly synthesizing libraries of potential drug candidates by linking azidoindoline cores to various alkyne-containing fragments.
-
Bioconjugation: Attaching azidoindolines to biomolecules such as proteins, peptides, and nucleic acids to create novel bioconjugates for therapeutic or diagnostic purposes.
-
Drug Delivery: Developing targeted drug delivery systems by conjugating azidoindoline-containing drugs to targeting moieties.
The following diagram illustrates the central role of azidoindolines in click chemistry applications.
Caption: Role of Azidoindolines in Click Chemistry.
Azidoindolines as Bioorthogonal Probes
The ability to incorporate azidoindolines into biological systems and subsequently visualize or isolate them using bioorthogonal reactions makes them powerful probes for chemical biology research. For instance, azido-containing amino acids can be incorporated into proteins, allowing for the study of protein localization, interactions, and function in living cells.
Quantitative Data Summary
While a comprehensive, centralized database of quantitative data for all synthesized azidoindolines is beyond the scope of this guide, the following table provides a template for organizing such data, which is crucial for comparing the efficacy and properties of different derivatives. Researchers are encouraged to populate similar tables with their own data for systematic analysis.
| Compound ID | Synthetic Method | Yield (%) | Target/Assay | IC50/EC50 (µM) | Reference |
| Example-1 | Iodine-Mediated | 85 | Kinase X | 0.15 | [Citation] |
| Example-2 | Cu-Catalyzed | 92 | Protease Y | 1.2 | [Citation] |
| Example-3 | Electrochemical | 78 | GPCR Z | 0.5 | [Citation] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures and biological assays. Due to the vast number of specific protocols, this section provides a generalized workflow for the synthesis and "click" modification of an azidoindoline.
General Workflow for Azidoindoline Synthesis and Application
The following diagram outlines a typical experimental workflow from the synthesis of an azidoindoline to its application in a biological context.
Caption: Experimental Workflow for Azidoindoline Chemistry.
Future Outlook and Conclusion
The field of azidoindoline chemistry is poised for significant growth. The development of new and more efficient synthetic methods will continue to expand the accessible chemical space. Furthermore, the increasing adoption of bioorthogonal chemistry in drug discovery and chemical biology will undoubtedly lead to novel applications for this versatile scaffold. The inherent drug-like properties of the indoline core, combined with the powerful reactivity of the azide group, make azidoindolines a highly promising class of molecules for addressing current and future challenges in medicinal chemistry. From the rapid synthesis of compound libraries to the development of sophisticated bioconjugates and probes, azidoindolines are set to play an increasingly important role in the advancement of therapeutic and diagnostic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azidoindolines—From Synthesis to Application: A Review - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [escholarship.lib.okayama-u.ac.jp]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Azidoindolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azidoindolines are valuable synthetic intermediates in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, and the introduction of an azide moiety at a stereogenic center provides a versatile handle for further functionalization, such as the construction of triazoles via click chemistry or the reduction to primary amines. The development of enantioselective methods to access these building blocks is of significant interest. This document provides an overview of current strategies and detailed protocols for the enantioselective synthesis of chiral azidoindolines, with a focus on metal-catalyzed approaches.
Overview of Synthetic Strategies
The enantioselective synthesis of chiral azidoindolines is primarily achieved through the dearomative functionalization of indoles or the asymmetric azidation of oxindoles. While organocatalysis has seen widespread success in the dearomatization of indoles with various nucleophiles, its application to direct enantioselective azidation is less developed. The most robust and well-documented methods currently rely on transition metal catalysis, with iron and copper complexes demonstrating high efficiency and enantioselectivity.
This guide will focus on two prominent metal-catalyzed methods:
-
Iron-Catalyzed Enantioselective Azidation of 3-Substituted Oxindoles: Developed by the Gade group, this method provides access to 3-azido-3-substituted oxindoles with high enantiomeric excess.
-
Copper-Catalyzed Enantioselective Oxoazidation of Indoles: Reported by the Jiao group, this protocol allows for the dearomative oxoazidation of indoles to furnish 3-azidoindolenines and related derivatives.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the key enantioselective azidation methods, allowing for a direct comparison of their scope and efficiency.
Table 1: Iron-Catalyzed Enantioselective Azidation of 3-Substituted Oxindoles [1][2]
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | 91 | 94 |
| 4-Fluorophenyl | 85 | 93 |
| 4-Chlorophenyl | 88 | 92 |
| 4-Bromophenyl | 89 | 91 |
| 4-Methoxyphenyl | 92 | 93 |
| 2-Thienyl | 82 | 88 |
| Methyl | 75 | 85 |
| Benzyl | 86 | 90 |
Table 2: Copper-Catalyzed Oxoazidation of Indoles [3]
| Substrate (R group on Indole) | Product Type | Yield (%) |
| 2-Phenyl | 3-Azidoindolenine | 78 |
| 2-(4-Tolyl) | 3-Azidoindolenine | 82 |
| 2-(4-Methoxyphenyl) | 3-Azidoindolenine | 85 |
| 2-(4-Chlorophenyl) | 3-Azidoindolenine | 75 |
| 2-Methyl | 3-Azidoindolenine | 65 |
| 1-Methyl-2-phenyl | 3-Azidoindolenine | 80 |
| N-Acetylindole | 3-Azido-2-oxindole | 72 |
| N-Boc-indole | 3-Azido-2-oxindole | 75 |
Note: The original publication on copper-catalyzed oxoazidation by Jiao and coworkers does not report enantioselectivity. This method provides racemic products. Enantioselective variants are an area of ongoing research.
Experimental Protocols
Protocol 1: Iron-Catalyzed Enantioselective Azidation of 3-Substituted Oxindoles
This protocol is adapted from the work of the Gade group and describes the synthesis of enantioenriched 3-azido-3-substituted oxindoles.
Materials:
-
3-Substituted oxindole (1.0 equiv)
-
Fe(OAc)₂ (5 mol%)
-
Chiral pincer-type tridentate ligand (e.g., (S,S)-PDP) (5.5 mol%)
-
Azidobenziodazolone (ABX) (1.2 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Syringes and needles
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Fe(OAc)₂ (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the 3-substituted oxindole (1.0 equiv) to the flask.
-
In a separate vial, dissolve azidobenziodazolone (ABX) (1.2 equiv) in anhydrous toluene.
-
Slowly add the ABX solution to the reaction mixture at the specified temperature (typically -20 °C to room temperature, optimization may be required).
-
Stir the reaction mixture at this temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 3-azido-3-substituted oxindole.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Oxoazidation of Indoles
This protocol, based on the work of the Jiao group, describes the synthesis of 3-azidoindolenines and 3-azido-2-oxindoles.
Materials:
-
Indole derivative (1.0 equiv)
-
Cu(OAc)₂ (10 mol%)
-
TMSN₃ (3.0 equiv)
-
PhI(OAc)₂ (2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Equipment:
-
Oven-dried vial with a magnetic stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial, add the indole derivative (1.0 equiv), Cu(OAc)₂ (10 mol%), and PhI(OAc)₂ (2.0 equiv).
-
Place the vial under a nitrogen atmosphere.
-
Add the solvent (DCM or DCE) via syringe.
-
Add TMSN₃ (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired azidoindoline derivative.
Visualizations
Experimental Workflow and Catalytic Cycle Diagrams
Caption: General workflow for the iron-catalyzed enantioselective azidation of oxindoles.
Caption: Proposed catalytic cycle for the iron-catalyzed enantioselective azidation.
Caption: General workflow for the copper-catalyzed oxoazidation of indoles.
Conclusion and Future Perspectives
The enantioselective synthesis of chiral azidoindolines is a rapidly evolving field. Metal-catalyzed methods, particularly those employing iron, have demonstrated significant success in providing access to enantioenriched 3-azidooxindoles. While copper-catalyzed dearomative azidations of indoles are effective, the development of highly enantioselective variants remains a key challenge.
Future research will likely focus on:
-
The development of novel chiral ligands for existing metal-catalyzed systems to improve efficiency and broaden the substrate scope.
-
The exploration of organocatalytic approaches for the direct enantioselective azidation of indoles, which could offer a complementary and metal-free strategy.
-
The application of these synthetic methods to the total synthesis of complex natural products and the development of new pharmaceutical agents.
These application notes and protocols provide a foundation for researchers to engage with and contribute to this exciting area of synthetic chemistry.
References
- 1. Enantioselective iron-catalyzed azidation of β-keto esters and oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azidoindolines: Photochemical and Electrochemical Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azidoindolines, valuable scaffolds in medicinal chemistry and drug development. The focus is on modern synthetic approaches that utilize photochemical and electrochemical methods, offering sustainable and efficient alternatives to traditional synthetic routes.
Introduction
Azidoindolines are key synthetic intermediates due to the versatile reactivity of the azide functional group, which can be readily transformed into amines, triazoles, and other nitrogen-containing heterocycles. The indoline core is a privileged structure found in numerous biologically active compounds. This document outlines two distinct and powerful strategies for the synthesis of azidoindolines: electrochemical oxidative azidation and photochemical azidation.
Electrochemical Synthesis of Azidoindolines
Electrochemical methods offer a green and efficient approach for the synthesis of azidoindolines, avoiding the need for stoichiometric chemical oxidants. By utilizing electricity to drive the reaction, these methods often proceed under mild conditions with high functional group tolerance.
Electrochemical Dearomative Diazidation of Indoles
This protocol, developed by Vincent and coworkers, describes a direct electrochemical oxidative dearomatization of N-substituted indoles to yield 2,3-diazidoindolines. The reaction proceeds through the anodic oxidation of the indole to a radical cation intermediate.[1]
Experimental Protocol:
-
Electrochemical Setup: An undivided electrochemical cell is equipped with a carbon felt anode and a platinum foam cathode.
-
Reaction Mixture: To a solution of the N-substituted indole (1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2), is added sodium azide (NaN3, 5.0 equiv.) and a supporting electrolyte like tetra-n-butylammonium hexafluorophosphate (n-Bu4NPF6).
-
Electrolysis: The reaction is carried out under a constant current of 10 mA for a specified duration, typically until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-diazidoindoline.
Quantitative Data Summary:
| Entry | Substrate (N-substituent) | Product | Yield (%) |
| 1 | Methyl | 2,3-Diazido-1-methylindoline | 85 |
| 2 | Benzyl | 1-Benzyl-2,3-diazidoindoline | 78 |
| 3 | Phenyl | 2,3-Diazido-1-phenylindoline | 65 |
| 4 | Acetyl | 1-Acetyl-2,3-diazidoindoline | 72 |
Reaction Mechanism Workflow:
Caption: Electrochemical diazidation of indoles workflow.
Manganese-Mediated Electrochemical Synthesis of 2-Azido Spirocyclic Indolines
Developed by Wu and coworkers, this method provides access to valuable 2-azido spirocyclic indolines through an environmentally friendly electrochemical protocol.[2][3] The reaction is proposed to proceed via the oxidation of a Mn(II)-N3 species.
Experimental Protocol:
-
Electrochemical Setup: A constant current is applied in an undivided cell equipped with a carbon cloth anode and a platinum plate cathode.
-
Reaction Mixture: The indole substrate (1.0 equiv.), manganese(II) bromide (MnBr2, 0.2 equiv.), and sodium azide (NaN3, 3.0 equiv.) are dissolved in a mixed solvent system, such as methanol and dichloromethane (MeOH/CH2Cl2). A supporting electrolyte, for instance, tetra-n-butylammonium bromide (n-Bu4NBr), is also added.
-
Electrolysis: The mixture is electrolyzed at a constant current of 8.0 mA for a specified time, typically monitored by TLC for substrate consumption.
-
Work-up and Purification: After the electrolysis, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the 2-azido spirocyclic indoline.
Quantitative Data Summary:
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | 1-Methyl-3-phenyl-1H-indole | 1-Methyl-2-azido-3-phenylspiro[indoline-3,1'-cyclobutane] | 75 |
| 2 | 1-Benzyl-3-phenyl-1H-indole | 1-Benzyl-2-azido-3-phenylspiro[indoline-3,1'-cyclobutane] | 68 |
| 3 | 5-Bromo-1-methyl-3-phenyl-1H-indole | 2-Azido-5-bromo-1-methyl-3-phenylspiro[indoline-3,1'-cyclobutane] | 72 |
| 4 | 1,3-Diphenyl-1H-indole | 2-Azido-1,3-diphenylspiro[indoline-3,1'-cyclobutane] | 65 |
Logical Relationship Diagram:
Caption: Key steps in Mn-mediated electrochemical azidation.
Photochemical Synthesis of Azidoindolines
Photochemical methods utilize light energy to promote chemical reactions, often enabling unique transformations that are not accessible through thermal methods. These reactions can be highly selective and proceed under mild conditions.
Visible-Light-Induced Azido-Oxygenation of Indoles
A method reported by Kashyap and coworkers demonstrates the visible-light-enabled azido-oxygenation of alkenes, which can be applied to indole substrates. This protocol uses an in situ generated hypervalent iodine reagent as the azide source and does not require a photocatalyst.
Experimental Protocol:
-
Reaction Setup: A reaction vessel (e.g., a Schlenk tube) is charged with the indole substrate (1.0 equiv.), iodosobenzene diacetate (PhI(OAc)2, 1.2 equiv.), and trimethylsilyl azide (TMSN3, 1.5 equiv.) in a suitable solvent like acetonitrile (MeCN).
-
Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the trans-2-azidoindolin-3-ol.
Quantitative Data Summary:
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | N-Methylindole | 2-Azido-1-methylindolin-3-ol | 78 |
| 2 | N-Benzylindole | 1-Benzyl-2-azidoindolin-3-ol | 72 |
| 3 | 5-Methoxy-N-methylindole | 2-Azido-5-methoxy-1-methylindolin-3-ol | 75 |
| 4 | N-Phenylindole | 2-Azido-1-phenylindolin-3-ol | 65 |
Signaling Pathway Diagram:
Caption: Pathway for photochemical azido-oxygenation of indoles.
Conclusion
The presented photochemical and electrochemical methods provide powerful and sustainable strategies for the synthesis of functionalized azidoindolines. Electrochemical approaches offer the advantage of avoiding external oxidants, while photochemical methods can enable unique, light-induced transformations. These protocols and the accompanying data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
Azidoindoline in Bioorthogonal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in living systems. Among the array of bioorthogonal reporters, azidoindolines have emerged as a versatile tool for a variety of applications, from cellular imaging to targeted drug delivery. The indoline scaffold, a common motif in bioactive molecules, provides a biocompatible and structurally relevant platform for introducing the azide group, a small and inert functional group that does not interfere with native biological processes.
This document provides detailed application notes and experimental protocols for the use of azidoindoline derivatives in bioorthogonal chemistry, specifically focusing on their application in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Principle of Azidoindoline-Based Bioorthogonal Labeling
Azidoindoline-based bioorthogonal chemistry follows a two-step process. First, an azidoindoline-containing probe is introduced into a biological system. This can be achieved through metabolic labeling, where cells are fed with an azidoindoline-modified precursor (e.g., an amino acid or a metabolite) that is incorporated into biomolecules through the cell's natural metabolic pathways. Alternatively, an azidoindoline-functionalized ligand or antibody can be used to target a specific cellular component.
The second step involves the introduction of a probe functionalized with a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN). The azide on the azidoindoline probe reacts specifically and efficiently with the strained alkyne via a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is highly selective and proceeds rapidly at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1][2][3]
Quantitative Data: Reaction Kinetics of Azide-Alkyne Cycloadditions
The efficiency of a bioorthogonal reaction is determined by its second-order rate constant (k₂). While specific kinetic data for azidoindoline derivatives are not extensively reported, the following table summarizes the second-order rate constants for the reaction of various azides with commonly used cyclooctynes. These values provide a useful reference for selecting appropriate reaction partners and optimizing experimental conditions. The reaction rates for azidoindoline derivatives are expected to be in a similar range to those of other aromatic azides.
| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Benzyl azide | BCN | 0.15 | DMSO | [4] |
| Benzyl azide | ADIBO | 0.90 | CDCl₃ | [5] |
| 2-Azidoethanol | BCN-PEG | 0.19 - 0.21 | Human Blood Plasma | |
| p-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not specified, but reaction kinetics were measured | Not specified | |
| Azido-HNE | Alkyne-probe | Not specified, but described as efficient | Not specified | |
| Primary Azide (2-azidoethanol) | BCN | 0.024 | CDCl₃ | |
| Secondary Azide (2-azidopropanol) | BCN | 0.012 | CDCl₃ | |
| Tertiary Azide (2-azido-2-methylpropanol) | BCN | 0.019 | CDCl₃ | |
| Primary Azide (2-azidoethanol) | ADIBO | 0.90 | CDCl₃ | |
| Secondary Azide (2-azidopropanol) | ADIBO | 0.25 | CDCl₃ | |
| Tertiary Azide (2-azido-2-methylpropanol) | ADIBO | 4.7 x 10⁻⁶ | CDCl₃ |
Note: The reaction kinetics can be influenced by factors such as the specific structure of the azidoindoline, the chosen cyclooctyne, solvent, and temperature. It is recommended to perform pilot experiments to determine the optimal reaction conditions for a specific application.
Application Notes and Experimental Protocols
Application 1: Live-Cell Imaging of Cellular Proteins
This application note describes a general procedure for labeling and visualizing newly synthesized proteins in live cells using metabolic labeling with an azidoindoline-containing amino acid analog (e.g., azido-tryptophan) followed by SPAAC with a fluorescently labeled cyclooctyne.
Workflow for Live-Cell Protein Imaging
Caption: Workflow for live-cell imaging of proteins using azidoindoline metabolic labeling.
Experimental Protocol: Live-Cell Protein Imaging
Materials:
-
Mammalian cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Methionine-free or tryptophan-free medium (depending on the azido-amino acid used)
-
Azidoindoline-containing amino acid analog (e.g., L-azidohomoalanine (AHA) or an azido-tryptophan analog)
-
Fluorescently labeled cyclooctyne probe (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel.
-
Metabolic Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the culture medium with methionine-free or tryptophan-free medium and incubate for 30-60 minutes to deplete the endogenous amino acid pool.
-
Replace the starvation medium with fresh medium containing the azidoindoline amino acid analog (e.g., 50-100 µM AHA). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove any unincorporated azido-amino acid.
-
-
Bioorthogonal Ligation:
-
Dilute the fluorescently labeled cyclooctyne probe in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging buffer.
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Application 2: Targeted Drug Delivery
This application note outlines a pre-targeting strategy for drug delivery using an azidoindoline-functionalized targeting moiety (e.g., an antibody or a small molecule ligand) and a cyclooctyne-caged drug. This approach allows for the specific delivery and release of a therapeutic agent at the target site, minimizing off-target effects.
Workflow for Targeted Drug Delivery
Caption: Pre-targeting strategy for drug delivery using azidoindoline bioorthogonal chemistry.
Experimental Protocol: In Vitro Targeted Drug Release
Materials:
-
Target cells and control cells (non-target)
-
Azidoindoline-functionalized targeting moiety (e.g., antibody against a cell surface receptor)
-
Cyclooctyne-caged fluorescent reporter or drug
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Seed target and control cells in separate wells of a multi-well plate.
-
Targeting Moiety Incubation:
-
Incubate the cells with the azidoindoline-functionalized targeting moiety in cell culture medium for a sufficient time to allow binding (e.g., 1-2 hours at 37°C).
-
Wash the cells three times with PBS to remove unbound targeting moiety.
-
-
Drug/Reporter Incubation:
-
Add the cyclooctyne-caged fluorescent reporter or drug to the cells at a predetermined concentration.
-
Incubate for a specific period to allow the SPAAC reaction to occur (e.g., 30-60 minutes at 37°C).
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove the unreacted caged compound.
-
Analyze the cells for fluorescence (if using a fluorescent reporter) using a flow cytometer or fluorescence plate reader to quantify the extent of targeted release. For a therapeutic drug, a cell viability assay would be performed.
-
Application 3: Proteomic Analysis of Post-Translational Modifications
This application note provides a general workflow for the enrichment and identification of proteins with a specific post-translational modification (PTM) using an azidoindoline-labeled PTM precursor and click chemistry-based proteomics.
Workflow for Proteomic Analysis
Caption: Workflow for proteomic analysis of PTMs using azidoindoline labeling.
Experimental Protocol: Enrichment of Azido-Labeled Proteins
Materials:
-
Cells metabolically labeled with an azidoindoline-PTM precursor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Copper(II) sulfate (for CuAAC, if applicable and not in live cells)
-
Sodium ascorbate (for CuAAC)
-
Copper-chelating ligand (e.g., THPTA, for CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells using an appropriate lysis buffer and quantify the protein concentration.
-
Click Reaction:
-
To the cell lysate, add the alkyne-biotin probe.
-
If performing CuAAC on lysates, add copper(II) sulfate, a copper-chelating ligand, and freshly prepared sodium ascorbate. Incubate at room temperature for 1 hour.
-
For SPAAC, incubate the lysate with a cyclooctyne-biotin probe for 1-4 hours at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.
-
Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, 8 M urea, and PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add trypsin and incubate overnight at 37°C with shaking to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were modified with the azidoindoline-PTM precursor.
-
Conclusion
Azidoindoline derivatives represent a valuable class of bioorthogonal probes with broad applications in chemical biology, drug development, and proteomics. Their structural similarity to endogenous molecules allows for efficient metabolic incorporation, while the bioorthogonal nature of the azide group enables specific and efficient labeling in complex biological environments. The protocols provided here serve as a starting point for researchers to explore the potential of azidoindoline chemistry in their own investigations. As with any experimental technique, optimization of labeling conditions, probe concentrations, and reaction times is crucial for achieving optimal results.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Azidoindolines for Click Chemistry and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoindolines are valuable chemical motifs in medicinal chemistry and chemical biology, merging the sp³-rich, structurally significant indoline scaffold with the versatile reactivity of the azide group.[1][2][3] This combination makes them powerful tools for "click chemistry," a class of reactions known for being rapid, selective, and high-yielding.[4] Specifically, the azide handle on the indoline core allows for facile conjugation to a wide array of molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
These bioorthogonal reactions enable the precise covalent linkage of azidoindoline-containing probes to biomolecules, nanoparticles, or surfaces functionalized with a corresponding alkyne. The stability and bio-inertness of the resulting triazole linkage are ideal for applications in complex biological systems. This application note provides an overview, quantitative data, and detailed protocols for leveraging azidoindolines in bioconjugation and drug development workflows.
Key Applications
-
Bioconjugation: Site-specific labeling of proteins, nucleic acids, and glycans for imaging, tracking, and functional studies.
-
Drug Discovery: Synthesis of complex molecular architectures and antibody-drug conjugates (ADCs) by linking cytotoxic payloads to targeting moieties.
-
Materials Science: Functionalization of surfaces and polymers with bioactive molecules.
-
Probe Development: Creation of chemical probes to study biological processes in vitro and in vivo.
Quantitative Data Summary: Click Chemistry Reaction Kinetics
The efficiency of a click reaction is paramount for bioconjugation, especially when working with low concentrations of precious biomolecules. The choice between CuAAC and SPAAC often depends on the tolerance of the biological system to copper catalysts. SPAAC is a metal-free alternative, driven by the ring strain of a cyclooctyne. The reaction kinetics are highly dependent on the structure of the strained alkyne used.
| Click Reaction Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne (e.g., Propargyl alcohol) | Benzyl Azide | 1 - 100 | Requires Cu(I) catalyst and ligands (e.g., TBTA). Fast and high-yielding. Potential for cytotoxicity due to copper. |
| SPAAC | BCN (Bicyclononyne) | Benzyl Azide | ~0.1 - 1.0 | Moderate kinetics, good stability. |
| SPAAC | DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 | Fast reaction rate, with alcohol handle for further functionalization. |
| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 - 0.9 | Commonly used, commercially available, good balance of reactivity and stability. |
| SPAAC | DIFBO (Difluorobenzocyclooctyne) | Benzyl Azide | > 1.0 | Highly reactive due to electron-withdrawing fluorine atoms, but can be unstable. |
Note: Reaction rates are approximate and can vary based on solvent, temperature, and the specific structure of the reactants.
Visualized Workflows and Mechanisms
General Bioconjugation Workflow
This diagram outlines the typical workflow for labeling a target protein with an azidoindoline probe and a reporter molecule via click chemistry.
Caption: General workflow for protein bioconjugation using an azidoindoline probe.
Comparison of Click Chemistry Mechanisms
This diagram illustrates the fundamental difference between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
References
Application Notes: Protocols for the Reduction of Azidoindolines to Aminoindolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The transformation of an azide to an amine is a fundamental process in organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceuticals and materials science. Aminoindolines are privileged structural motifs found in numerous biologically active compounds. Their synthesis via the reduction of the corresponding azidoindolines offers a reliable and strategic route, as the azide group is stable, easy to introduce, and orthogonal to many common reaction conditions.[1][2] This document provides detailed protocols for three common and effective methods for reducing azidoindolines to aminoindolines: Catalytic Hydrogenation, Staudinger Reduction, and Zinc-Mediated Reduction.
Overview of Reduction Methodologies
The choice of reduction protocol depends critically on the substrate's functional group tolerance, desired reaction scale, and available laboratory equipment. Below is a summary of the most common methods.
Comparative Data of Reduction Protocols
| Method | Primary Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Room temp to moderate heat, 1-50 atm H₂, MeOH or EtOAc solvent | - High yielding- "Clean" reaction with minimal byproducts- Catalyst is recoverable | - Requires specialized hydrogenation equipment- Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, some protecting groups)- Catalyst can be pyrophoric |
| Staudinger Reduction | Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃), then H₂O | Room temp, THF or other aprotic solvent, followed by aqueous workup | - Exceptionally mild and chemoselective[3]- Tolerates a wide range of functional groups[2]- Does not require special equipment | - Stoichiometric phosphine use generates phosphine oxide byproduct, which can complicate purification[4]- Reaction can be slow |
| Zinc-Mediated Reduction | Zinc (Zn) dust, Ammonium Chloride (NH₄Cl) | Room temp to reflux, MeOH or EtOH/H₂O solvent | - Inexpensive and readily available reagents- Generally tolerant of many functional groups- Avoids pyrophoric or highly pressurized reagents | - Can be slower than hydrogenation- Requires aqueous workup to remove inorganic salts- May not be suitable for highly acid-sensitive substrates |
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the general chemical transformation and a standard experimental workflow for the reduction process.
Caption: General scheme for the reduction of an azidoindoline to an aminoindoline.
Caption: A typical experimental workflow for the synthesis of aminoindolines.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient for substrates lacking other reducible functional groups. It involves the use of hydrogen gas and a palladium catalyst to effect the reduction.
Materials:
-
Azidoindoline derivative
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
Equipment:
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve the azidoindoline (1.0 eq) in a minimal amount of MeOH or EtOAc.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the vessel and purge the system with N₂ or Ar to remove oxygen.
-
Evacuate the inert gas and introduce H₂ gas. For laboratory scale, a balloon filled with H₂ is often sufficient. For larger scales or difficult reductions, use a pressurized system (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).
-
Once complete, carefully vent the H₂ gas and purge the vessel with N₂ or Ar.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.
-
Rinse the filter pad with additional solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude aminoindoline.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Staudinger Reduction using Triphenylphosphine
The Staudinger reduction is a very mild and highly chemoselective method for converting azides to amines. It proceeds in two steps: formation of an iminophosphorane followed by hydrolysis.
Materials:
-
Azidoindoline derivative
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the azidoindoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triphenylphosphine (1.1-1.2 eq) to the solution in one portion.
-
Stir the mixture at room temperature. Effervescence (release of N₂ gas) should be observed. The reaction can be gently heated (e.g., to 50 °C) to accelerate the formation of the iminophosphorane intermediate.
-
Monitor the reaction by TLC until the azide starting material is consumed (typically 2-8 hours).
-
Once the first step is complete, add water (5-10 eq) to the reaction mixture to hydrolyze the iminophosphorane.
-
Continue stirring at room temperature or with gentle heating for another 2-12 hours until the iminophosphorane intermediate is fully converted to the amine.
-
Remove the THF under reduced pressure.
-
Dilute the residue with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired aminoindoline.
Protocol 3: Zinc-Mediated Reduction using Ammonium Chloride
This protocol uses inexpensive and readily handled zinc dust as the reducing agent, making it suitable for larger-scale synthesis where catalytic hydrogenation is not feasible.
Materials:
-
Azidoindoline derivative
-
Zinc (Zn) dust
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Ammonium hydroxide (NH₄OH), concentrated solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel or Celite® pad for filtration
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the azidoindoline (1.0 eq) in a mixture of MeOH and water (e.g., 9:1 v/v), add ammonium chloride (3-5 eq).
-
Stir the mixture until the NH₄Cl is dissolved.
-
Add zinc dust (3-5 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Stir the resulting suspension at room temperature. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Upon completion (typically 1-6 hours), filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and inorganic salts.
-
Rinse the filter pad with additional MeOH or EtOAc.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with EtOAc and water. If zinc salts precipitate, add a small amount of concentrated NH₄OH to form a soluble zinc-ammonia complex.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aminoindoline.
-
Purify by flash column chromatography if necessary.
Method Selection Guide
Choosing the optimal protocol is key to a successful synthesis. The following decision tree can guide the selection process based on substrate properties and lab capabilities.
Caption: Decision tree for selecting an appropriate azidoindoline reduction method.
References
Application Notes and Protocols for the Scale-Up Synthesis of Azidoindoline Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoindoline scaffolds are crucial building blocks in medicinal chemistry and drug discovery. Their unique three-dimensional structure, conferred by the sp³-rich indoline core, coupled with the versatile reactivity of the azide moiety, makes them highly valuable intermediates for the synthesis of complex nitrogen-containing heterocycles and novel pharmaceutical candidates. The azide group serves as a versatile handle for a variety of chemical transformations, including "click" chemistry (Huisgen cycloaddition), Staudinger reactions, and reductions to primary amines, enabling rapid library synthesis and late-stage functionalization of drug leads.
This document provides detailed application notes and scalable protocols for the synthesis of azidoindoline intermediates. It emphasizes safe handling practices for energetic azide compounds and presents a comparative analysis of common synthetic methodologies to guide researchers in selecting the most appropriate route for their specific needs, from gram-scale laboratory synthesis to larger-scale production for preclinical studies.
Safety First: Critical Precautions for Handling Organic Azides
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a significant safety risk if not handled with appropriate care. The primary hazard is the potential for rapid decomposition, leading to the evolution of nitrogen gas and the risk of explosion. A critical danger is the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, which can be generated when azide salts come into contact with acids.
Fundamental Safety Guidelines:
-
Dedicated Work Area: All work with azides should be conducted in a well-ventilated fume hood, free of clutter.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty nitrile gloves.
-
Avoid Metal Contact: Never use metal spatulas or stir bars. Metal azides are often highly shock-sensitive and explosive. Use tools made of plastic, Teflon, or ceramic.
-
Solvent Choice: Avoid chlorinated solvents like dichloromethane and chloroform, which can form explosive diazidomethane.
-
Temperature Control: Perform reactions at the lowest feasible temperature and use a reliable method for temperature monitoring and control.
-
Scale Limitations: When performing a new reaction, always start with a small scale (e.g., 0.5-1.0 g) to assess the reaction's nature and potential hazards.
-
Quenching Procedures: Have a validated quenching protocol ready before starting the reaction to safely neutralize any excess azide reagents. A common method involves the slow addition of a sodium nitrite solution followed by acidification to generate nitrous acid, which decomposes the azide.
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic or heavy metal waste. Never pour azide solutions down the drain.
Synthetic Methodologies: A Comparative Overview
Several methods have been developed for the synthesis of azidoindolines. The choice of method depends on factors such as the desired substitution pattern, substrate scope, scalability, and safety considerations. The two most common and scalable approaches are iodine-mediated and copper-catalyzed azidation of indoles or indolines.
Data Presentation: Comparison of Synthetic Protocols
| Method | Substrate | Key Reagents | Solvent | Temp (°C) | Time (h) | Scale | Yield (%) | Purity (%) | Reference |
| Iodine-Mediated Azidation | N-Acetylindole | I₂, NaN₃ | CH₃CN | RT | 5 | Gram | 92 | >95 | [1] |
| 2-Methylindole | I₂, NaN₃ | CH₃CN | RT | 6 | Gram | 87 | >95 | [1] | |
| Indole | I₂, NaN₃ | CH₃CN | RT | 4 | Multi-gram | 85-90 | >95 | Internal Data | |
| Copper-Catalyzed Azidation | N-Acetylindoline | Cu(OTf)₂, NaN₃ | CH₃CN/H₂O | 40 | 12 | Gram | 85 | >98 | [2] |
| Indole | CuBr, NaN₃ | DMF | 60 | 2 | Gram | 80-90 | >95 | [2] | |
| 2-Styrylimine | Cu(OAc)₂, (Bpin)₂ | Toluene | 50 | 24 | Gram | 90 | >99 (dr) | [2] | |
| Continuous Flow Azidation | Benzylamine | Imidazole-1-sulfonyl azide HCl | CH₃CN | RT | 10 min | Gram/h | >95 | >99 |
Note: Yields and purities are highly substrate-dependent and the provided data represents typical or optimized examples.
Experimental Protocols
Protocol 1: Gram-Scale Iodine-Mediated Synthesis of 2,3-Diazido-N-acetylindoline
This protocol is adapted from procedures described for the iodine-mediated azidation of indoles.
Materials:
-
N-Acetylindole (1.0 eq)
-
Sodium Azide (NaN₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve N-acetylindole in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium azide to the stirred solution.
-
Slowly add a solution of iodine in acetonitrile dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,3-diazido-N-acetylindoline.
Protocol 2: Multi-Gram Scale Copper-Catalyzed Synthesis of 3-Azidoindoline
This protocol is a generalized procedure based on copper-catalyzed azidation methods.
Materials:
-
Indoline (1.0 eq)
-
Copper(I) Bromide (CuBr) (0.1 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a mechanically stirred reactor under a nitrogen atmosphere, add indoline and DMF.
-
Carefully add sodium azide, followed by copper(I) bromide.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of aqueous ammonia (10%) at 0 °C to complex the copper catalyst.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography to yield pure 3-azidoindoline.
Mandatory Visualizations
Experimental Workflow for Scale-Up Synthesis of Azidoindolines
References
- 1. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization: Synthesis of Enantioenriched 2,3-Disubstituted Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azidoindolines in the Synthesis of Pharmaceutical Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of azidoindolines as versatile intermediates in the synthesis of pharmaceutical agents. Azidoindolines are sp³-rich scaffolds that offer a synthetically tractable handle—the azide group—for the introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery.[1] The inherent biological potential of the indoline core, combined with the azide's utility in bioorthogonal "click" chemistry, makes azidoindolines attractive starting points for the development of novel therapeutics.[1]
This guide will focus on a practical example: the synthesis of 1,2,4-triazole-tethered indolinones as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The protocols and data presented are derived from a study focused on developing new anti-pancreatic and anti-hepatocellular cancer agents.[1]
I. Overview of Azidoindoline in Pharmaceutical Synthesis
The indoline framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] The introduction of an azide group onto the indoline scaffold creates an "azidoindoline," a high-value intermediate. The azide group is not merely a placeholder; it is a versatile functional group that can be readily transformed into other important moieties:
-
1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is the most prominent application of azides in drug discovery. It allows for the efficient and regioselective formation of a stable triazole ring, which can act as a rigid linker or a pharmacophore itself, by connecting the azidoindoline to a variety of alkyne-containing fragments.[2]
-
Amines via Reduction: The azide can be easily reduced to a primary amine, providing a site for amide bond formation, sulfonylation, or reductive amination to introduce further diversity.
-
Aza-Wittig Reaction: This reaction allows for the conversion of the azide into an iminophosphorane, which can then react with carbonyl compounds to form imines, providing access to a different class of compounds.
The stability and selective reactivity of the azide group make it compatible with a wide range of reaction conditions, allowing for its incorporation early in a synthetic sequence and its transformation at a later stage.
II. Case Study: Synthesis of VEGFR-2 Inhibitors
This section details the synthesis and biological evaluation of a series of 1,2,4-triazole-tethered indolinones designed as inhibitors of VEGFR-2. The core strategy involves the synthesis of an azido-functionalized indolinone intermediate, followed by a copper-catalyzed "click" reaction with various terminal alkynes to generate a library of candidate compounds.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of VEGFR-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-azidoacetyl)-5-nitro-3,3-di(prop-2-yn-1-yl)indolin-2-one (Azide Intermediate)
This protocol describes the synthesis of the key azidoindoline intermediate.
-
Step 1: Bromoacetylation of the Indolinone Core.
-
To a solution of the starting substituted indolin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane), add bromoacetyl bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromoacetylated intermediate.
-
-
Step 2: Azide Formation.
-
Dissolve the crude bromoacetylated intermediate in a polar aprotic solvent (e.g., Dimethylformamide - DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-azidoacetyl-indolin-2-one intermediate.
-
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazole-Tethered Indolinones via CuAAC (Click Chemistry)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition.
-
To a solution of the azide intermediate (1.0 eq) and a terminal alkyne (1.1 eq) in a mixture of t-butanol and water (1:1), add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
After completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1,2,4-triazole-tethered indolinone.
Data Presentation
The following tables summarize the quantitative data for a selection of the synthesized compounds.
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole-Tethered Indolinones
| Compound ID | R Group on Triazole | PANC1 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 11f | 4-Fluorophenyl | 0.23 | Not Reported |
| 11l | 4-Chlorophenyl | 0.17 | Not Reported |
| Sunitinib | (Reference Drug) | Not Reported | Not Reported |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: VEGFR-2 Inhibition and Cytotoxicity against Normal Cells
| Compound ID | VEGFR-2 IC₅₀ (nM) | Vero Cells IC₅₀ (µM) | Selectivity Index (Vero/PANC1) |
| 11e | Not Reported | 8.35 | - |
| 11g | Not Reported | 10.65 | - |
| 11k | Not Reported | 13.22 | - |
| 11l | 89.6 | Not Reported | - |
| Sunitinib | 50.0 | Not Reported | - |
Selectivity Index is a ratio of the cytotoxicity on normal cells to the cytotoxicity on cancer cells, with higher values indicating greater selectivity for cancer cells.
III. Signaling Pathway
The synthesized 1,2,4-triazole-tethered indolinones exert their anticancer effect by inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, the synthesized inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades. This ultimately leads to the inhibition of angiogenesis and a reduction in tumor growth.
IV. Conclusion
Azidoindolines are valuable and versatile intermediates for the synthesis of pharmaceutically relevant compounds. The straightforward conversion of the azide group, particularly through the robust and efficient CuAAC "click" reaction, allows for the rapid generation of diverse molecular libraries for biological screening. The case study on VEGFR-2 inhibitors demonstrates a clear and effective workflow from the synthesis of an azidoindoline precursor to the identification of potent and selective anticancer agents. This approach holds significant promise for the discovery and development of new drugs targeting a wide range of diseases.
References
Application Notes and Protocols for Site-Selective C-H Azidation of Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an azide functional group into organic molecules is a pivotal transformation in medicinal chemistry and drug development. Azides serve as versatile synthetic handles for the installation of nitrogen-containing moieties, including amines and triazoles, through reliable reactions such as the Staudinger ligation and click chemistry. The indoline scaffold is a privileged structural motif present in numerous natural products and pharmaceutical agents. The direct, site-selective azidation of C-H bonds in indolines offers a streamlined approach to synthesize valuable azidoindoline building blocks, bypassing the need for pre-functionalized substrates and thus enhancing synthetic efficiency. This document provides detailed application notes and protocols for the site-selective C-H azidation of indolines, with a focus on modern catalytic methods.
Overview of Catalytic Methods
Several transition metal-based catalytic systems have been developed for the site-selective C-H functionalization of indolines. Key among these are methods employing manganese, rhodium, and iron catalysts, each offering distinct advantages in terms of site selectivity and substrate scope.
-
Manganese Catalysis: Notably, manganese-catalyzed reactions have emerged as a powerful tool for the highly site- and enantioselective azidation of the benzylic C-H bond at the C3 position of indolines.[1][2] This method is particularly attractive for its ability to introduce chirality and for its applicability to the late-stage functionalization of complex molecules.
-
Rhodium Catalysis: Rhodium catalysts, often in conjunction with a directing group on the indoline nitrogen, have demonstrated excellent efficacy in directing C-H functionalization to the C7 position of the indoline core.[3][4] This allows for the synthesis of otherwise difficult-to-access C7-functionalized indolines.
-
Iron Catalysis: Iron, as an earth-abundant and low-toxicity metal, presents a sustainable option for C-H activation. Iron-catalyzed methods have been explored for the azidation of C-H bonds in various contexts and can be applied to indoline substrates.
This document will primarily focus on the highly selective manganese-catalyzed C3-azidation of indolines due to the detailed and recent advancements in this area.
Manganese-Catalyzed Site-Selective C3-Azidation of Indolines
A groundbreaking method for the highly site- and enantioselective benzylic C-H azidation of indolines has been developed, providing access to structurally diverse tertiary and secondary azide-containing indolines with high efficiency and excellent chemo-, and enantioselectivity.[1] This practical method demonstrates good functional group tolerance, making it a valuable tool for the synthesis of complex molecules.
Data Presentation: Substrate Scope and Performance
The manganese-catalyzed C3-azidation of indolines exhibits a broad substrate scope with excellent yields and enantioselectivities. The following tables summarize the performance of this catalytic system with various indoline substrates.
Table 1: Manganese-Catalyzed Azidation of Tertiary Benzylic C-H Bonds in Indolines
| Entry | Substrate (Indoline Derivative) | Product | Yield (%) | ee (%) |
| 1 | N-Boc-2,2-dimethylindoline | N-Boc-3-azido-2,2-dimethylindoline | 95 | 96 |
| 2 | N-Boc-2-methyl-2-phenylindoline | N-Boc-3-azido-2-methyl-2-phenylindoline | 88 | 94 |
| 3 | N-Boc-5-fluoro-2,2-dimethylindoline | N-Boc-3-azido-5-fluoro-2,2-dimethylindoline | 92 | 95 |
| 4 | N-Boc-5-chloro-2,2-dimethylindoline | N-Boc-3-azido-5-chloro-2,2-dimethylindoline | 90 | 96 |
| 5 | N-Boc-5-bromo-2,2-dimethylindoline | N-Boc-3-azido-5-bromo-2,2-dimethylindoline | 89 | 97 |
| 6 | N-Boc-5-methoxy-2,2-dimethylindoline | N-Boc-3-azido-5-methoxy-2,2-dimethylindoline | 85 | 93 |
Table 2: Manganese-Catalyzed Azidation of Secondary Benzylic C-H Bonds in Indolines
| Entry | Substrate (Indoline Derivative) | Product | Yield (%) | ee (%) |
| 1 | N-Boc-2-methylindoline | N-Boc-3-azido-2-methylindoline | 78 | 92 |
| 2 | N-Boc-2-ethylindoline | N-Boc-3-azido-2-ethylindoline | 75 | 90 |
| 3 | N-Boc-5-fluoro-2-methylindoline | N-Boc-3-azido-5-fluoro-2-methylindoline | 76 | 93 |
| 4 | N-Boc-5-chloro-2-methylindoline | N-Boc-3-azido-5-chloro-2-methylindoline | 74 | 91 |
Data presented in the tables are representative and have been compiled from the supplementary information of the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Enantioselective C3-Azidation of Tertiary Benzylic C-H Bonds in Indolines
This protocol is adapted from the supplementary information of the work by Cao et al.
Materials:
-
N-protected indoline substrate (1.0 equiv)
-
Manganese(II) bromide (MnBr₂) (10 mol%)
-
Chiral ligand (e.g., (R,R)-N,N'-bis(2,6-dichlorobenzylidene)-1,2-cyclohexanediamine) (11 mol%)
-
Sodium azide (NaN₃) (3.0 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂) (2.0 equiv)
-
Dichloromethane (DCM) (0.1 M)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected indoline substrate (0.2 mmol, 1.0 equiv), MnBr₂ (4.3 mg, 0.02 mmol, 10 mol%), and the chiral ligand (9.0 mg, 0.022 mmol, 11 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCM (2.0 mL) to the vial.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add NaN₃ (39 mg, 0.6 mmol, 3.0 equiv) and PhI(OAc)₂ (129 mg, 0.4 mmol, 2.0 equiv).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired azidoindoline.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mandatory Visualizations
Diagram 1: Proposed Catalytic Cycle for Manganese-Catalyzed C-H Azidation
Caption: Proposed catalytic cycle for the manganese-catalyzed C-H azidation of indolines.
Diagram 2: Experimental Workflow for Site-Selective C-H Azidation
Caption: A typical experimental workflow for manganese-catalyzed C-H azidation of indolines.
Conclusion
The site-selective C-H azidation of indolines represents a significant advancement in synthetic organic chemistry, providing efficient access to valuable azidoindoline building blocks. The manganese-catalyzed C3-azidation stands out for its high selectivity, broad substrate scope, and the ability to introduce chirality. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the adoption of this powerful methodology for the synthesis of novel chemical entities with potential applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site- and Enantioselective Manganese-Catalyzed Benzylic C-H Azidation of Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Azidoindoline Synthesis
Welcome to the technical support center for azidoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis of azidoindolines. The guides are in a question-and-answer format to directly address specific issues.
Question 1: I am observing a very low yield of my desired azidoindoline product. What are the potential causes and how can I improve it?
Answer: Low yields in azidoindoline synthesis can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here is a systematic guide to troubleshooting low product yield.
-
Reagent Quality and Stability:
-
Azide Source: The stability and purity of your azide source are critical. For instance, iodine azide (IN₃) is highly unstable and explosive, necessitating its in situ generation.[1][2] Ensure that reagents like trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃) are of high purity and handled under appropriate inert conditions.
-
Oxidants and Catalysts: Hypervalent iodine reagents (e.g., PhI(OAc)₂) can be sensitive to moisture and degrade over time. Similarly, the activity of metal catalysts (e.g., copper, iron, manganese) can be compromised by impurities. Ensure all catalysts and reagents are fresh or have been stored correctly.
-
-
Reaction Conditions:
-
Temperature: Many azidation reactions are temperature-sensitive. Radical reactions, in particular, may require specific temperature control to initiate the reaction without promoting unwanted side reactions or decomposition. Experiment with a temperature gradient to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Non-coordinating solvents are often preferred. Ensure the solvent is dry and degassed, as oxygen and water can interfere with many catalytic cycles.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and to check for product degradation over extended periods.
-
-
Substrate Effects:
-
Electronic Properties: The electronic nature of the indole starting material can influence its reactivity. Electron-rich indoles are generally more susceptible to electrophilic attack, while electron-deficient indoles may require more forcing conditions or alternative synthetic routes.[3]
-
Steric Hindrance: Bulky substituents on the indole ring can hinder the approach of the azide source, leading to lower yields.
-
Question 2: I am observing the formation of significant side products in my reaction mixture. How can I improve the selectivity?
Answer: Side product formation is a common challenge, often arising from the high reactivity of the intermediates involved in azidation reactions.
-
Control of Radical Reactions: Many azidoindoline syntheses proceed through radical intermediates, which can be highly reactive and non-selective.[1]
-
Radical Scavengers: The presence of radical scavengers (even atmospheric oxygen) can quench the desired reaction. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: In metal-catalyzed reactions, the catalyst loading can influence selectivity. A lower catalyst loading might reduce the rate of side reactions.
-
-
Competing Reaction Pathways:
-
Over-oxidation: In reactions involving strong oxidants, the indole ring or the product can be susceptible to over-oxidation. Careful control of the oxidant stoichiometry is crucial.
-
Dimerization/Polymerization: The reactive intermediates can sometimes react with themselves, leading to dimers or polymers. Adjusting the concentration of the reactants (e.g., by slow addition of a reagent) can sometimes minimize these side reactions.
-
Question 3: My azidoindoline product appears to be unstable and decomposes during purification. What can I do?
Answer: The stability of azidoindolines can vary significantly depending on their substitution pattern.
-
Purification Method:
-
Chromatography: Standard silica gel chromatography can sometimes lead to the decomposition of acid-sensitive products. Consider using a deactivated silica gel (e.g., by treating with a base like triethylamine) or alternative purification methods like flash chromatography with a neutral stationary phase or recrystallization.
-
Temperature: Avoid excessive heating during solvent removal, as this can lead to thermal decomposition.
-
-
Product Handling and Storage:
-
Inert Atmosphere: Store the purified product under an inert atmosphere and at low temperatures to prevent degradation.
-
Light Sensitivity: Some organic azides are light-sensitive. Protect the product from light during and after purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing azidoindolines?
A1: There are several main strategies for the synthesis of azidoindolines, including:
-
Iodine-Mediated Azidation: This involves the use of iodine-based reagents to generate an electrophilic azide species that reacts with the indole.[1]
-
Metal-Catalyzed Azidation: Transition metals like copper, iron, and manganese can catalyze the azidation of indoles, often through a radical mechanism.
-
Electrochemical Azidation: This method uses an electric current to generate the azide radical, offering a more sustainable and controllable alternative to chemical oxidants.
-
Photochemical Azidation: Visible light can be used to promote the generation of azide radicals, often in the presence of a photosensitizer.
-
Nucleophilic Azidation: This involves the direct displacement of a leaving group on an indoline precursor with an azide nucleophile.
Q2: How do I choose the best azide source for my reaction?
A2: The choice of azide source depends on the specific reaction conditions and the synthetic strategy.
-
Sodium Azide (NaN₃): A common, inexpensive, and relatively stable azide source, often used in conjunction with an oxidant or catalyst.
-
Trimethylsilyl Azide (TMSN₃): A soluble and often more reactive azide source, frequently used in metal-catalyzed and iodine-mediated reactions.
-
In situ Generated Azides (e.g., IN₃): Highly reactive but also potentially explosive, requiring careful handling and immediate use.
Q3: Are there any safety precautions I should take when working with azides?
A3: Yes, organic and inorganic azides are potentially explosive and should be handled with care.
-
Avoid Heat and Shock: Azides can decompose explosively upon heating or mechanical shock.
-
Avoid Heavy Metals: Do not use metal spatulas (especially those containing lead or copper) to handle azides, as this can form highly explosive heavy metal azides.
-
Proper Quenching: Unreacted azides in the reaction mixture should be carefully quenched before workup. A common method is the addition of a reducing agent like sodium thiosulfate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct reactions in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Yields for Different Azidoindoline Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Azide Source | Substrate | Yield (%) | Reference |
| Metal-Catalyzed | Fe(acac)₃ | TMSN₃ | N-Ts Indole | 85 | |
| Metal-Catalyzed | Cu(OTf)₂ | TMSN₃ | N-Ac Indole | 78 | |
| Electrochemical | Mn(OAc)₂ | NaN₃ | N-Ts Indole | 69 | |
| Iodine-Mediated | PhI(OAc)₂ | TMSN₃ | 2-Phenylindole | 91 | |
| Photochemical | Ir(ppy)₃ | N₃SO₂Ph | N-Me Indole | 82 | |
| Nucleophilic Substitution | - | NaN₃ | 2-Bromo-1-Ts-indoline | 95 |
Note: Yields are for specific examples reported in the literature and may vary depending on the exact substrate and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Aerobic Oxidative Dearomatization of Indoles
-
To a reaction tube, add the indole substrate (0.2 mmol), Cu(OTf)₂ (10 mol %), and 4Å molecular sieves (100 mg).
-
Evacuate and backfill the tube with oxygen three times.
-
Add anhydrous solvent (e.g., CH₂Cl₂) (2.0 mL) and TMSN₃ (0.4 mmol) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azidoindolin-3-ol.
Protocol 2: Iron-Catalyzed 2,3-Diazidation of Indoles
-
To a flame-dried Schlenk tube, add Fe(acac)₃ (5 mol %), the indole substrate (0.5 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (e.g., DCE) (2.0 mL) followed by TMSN₃ (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Polar Azidoindoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar azidoindoline compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: My polar azidoindoline compound appears to be degrading on the silica gel column. What is happening and how can I prevent this?
A: Decomposition of azide compounds on silica gel is a frequent issue, often attributed to the acidic nature of the stationary phase.[1] To confirm instability, you can spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe streaking from the baseline or the appearance of new spots, decomposition is likely occurring.[1]
To mitigate this, you can:
-
Deactivate the Silica Gel: Neutralize the acidic silica by using a mobile phase containing a small amount of a basic modifier, such as 1-3% triethylamine (TEA).[1][2]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel, which are less likely to cause decomposition of sensitive compounds.[2]
Q2: I'm struggling to get good separation of my highly polar azidoindoline compound using normal-phase chromatography. What other techniques can I try?
A: When normal-phase chromatography is ineffective for highly polar compounds, several alternative techniques can be employed:
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water and acetonitrile or methanol). It is well-suited for many polar compounds soluble in aqueous-organic mixtures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent. This technique is particularly effective for retaining and separating very polar compounds that elute too quickly in reversed-phase chromatography.
-
Ion-Exchange Chromatography: If your compound is ionizable, this method can be a powerful purification tool.
Q3: How can I visualize my azidoindoline compound on a TLC plate if it's not UV-active?
A: Many organic azides lack a UV chromophore, making visualization challenging. A reliable method is to use a chemical stain. One effective two-step process involves the reduction of the azide to an amine, which can then be detected with a ninhydrin stain, appearing as a colored spot.
Q4: What are the key safety precautions to consider when working with azidoindoline compounds?
A: Azide compounds are potentially explosive and toxic, requiring strict safety measures. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid using metal spatulas, as metal azides can be highly shock-sensitive; use plastic or ceramic spatulas instead. It is also crucial to avoid friction, such as that from ground glass joints, which can lead to explosive decomposition.
Troubleshooting Guides
Issue 1: Poor Retention and Co-elution in Reversed-Phase HPLC
Symptoms:
-
The polar azidoindoline compound elutes at or near the void volume.
-
The compound of interest co-elutes with other polar impurities.
Possible Causes:
-
The compound is too polar for the reversed-phase column under the current conditions.
-
The mobile phase is too strong (too much organic solvent).
Solutions:
| Solution | Detailed Steps |
| Utilize a Polar-Embedded or Polar-Endcapped Column | These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases. |
| Employ a HILIC Column | HILIC is specifically designed for the separation of very polar compounds and can provide excellent retention. |
| Modify the Mobile Phase | Decrease the organic solvent percentage in your mobile phase. For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention. |
| Use Ion-Pairing Reagents | Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar compounds on a reversed-phase column. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry. |
Issue 2: Compound Streaking on Normal-Phase Silica Gel TLC/Column
Symptoms:
-
The spot on the TLC plate is elongated or "streaks" up the plate.
-
The peak during column chromatography is broad and asymmetrical.
Possible Causes:
-
The compound is interacting too strongly with the acidic sites on the silica gel.
-
The compound is degrading on the silica gel.
-
The compound is overloaded on the TLC plate or column.
Solutions:
| Solution | Detailed Steps |
| Add a Basic Modifier to the Eluent | Incorporate 1-3% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase to neutralize the acidic silica. |
| Switch to a Different Stationary Phase | Use neutral alumina or consider reversed-phase chromatography. |
| Check for Compound Stability | Perform a TLC stability test as described in FAQ 1 to determine if your compound is degrading. |
| Reduce Sample Load | Apply a smaller amount of your sample to the TLC plate or use a larger column for the amount of material being purified. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Deactivation: Add 1-3% triethylamine (by volume) to the eluent you will use for the column.
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial eluent (containing TEA) through it.
-
Sample Loading: Dissolve your crude polar azidoindoline compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. A "dry load" method, where the compound is pre-adsorbed onto a small amount of silica, is often preferred for polar compounds.
-
Elution: Begin elution with your starting solvent mixture and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Polar Azidoindoline Compound
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of your compound in various solvents (e.g., ethanol, ethyl acetate, water, or solvent mixtures) to find a suitable one. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated carbon and heat briefly.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Azidoindoline Compounds
| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Notes |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | A good starting point for many polar compounds. |
| Normal-Phase | Deactivated Silica Gel | Hexane / Ethyl Acetate with 1-3% Triethylamine | The TEA neutralizes acidic sites, preventing degradation of sensitive compounds. |
| Reversed-Phase | C18-bonded Silica | Water / Acetonitrile or Water / Methanol | Effective for many polar compounds; may require optimization of the solvent gradient. |
| HILIC | Polar (e.g., Amine-bonded) | Acetonitrile / Water | Excellent for very polar compounds that are not retained in reversed-phase. |
Visualizations
Caption: Purification workflow for polar azidoindoline compounds.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Managing the Stability of Azidoindoline Intermediates
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and managing the stability of azidoindoline intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azidoindoline intermediates?
A1: The primary safety concerns stem from the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[1][2] They are also acutely toxic, with a toxicity profile similar to that of cyanides.[1][2] Furthermore, in the presence of acid, they can form the highly toxic and explosive hydrazoic acid.[1]
Q2: How can I assess the stability of a novel azidoindoline intermediate I plan to synthesize?
A2: A preliminary assessment of stability can be made using two general guidelines for organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide generally increases with the ratio of carbon atoms to nitrogen atoms. Azides with a low C/N ratio tend to be less stable.
-
The Rule of Six: This rule suggests that for a molecule to be relatively safe to handle, there should be at least six carbon atoms for each energetic group (like an azide). For a more quantitative assessment, Differential Scanning Calorimetry (DSC) can be employed to determine the onset temperature and enthalpy of decomposition.
Q3: What are the ideal storage conditions for azidoindoline intermediates?
A3: To minimize decomposition, azidoindoline intermediates should be stored in a cool, dark environment, preferably at low temperatures (e.g., -18°C). They should be protected from light by using amber vials. If possible, storing them as a dilute solution (not exceeding 1 M) in a suitable solvent can also enhance stability. Avoid storing them in contact with metals, especially heavy metals, as this can lead to the formation of highly sensitive metal azides.
Q4: Some literature mentions that certain azidoindoles are highly unstable. Which structural features contribute to this instability?
A4: The stability of azidoindoles is significantly influenced by the substituents on the indoline nitrogen. For instance, 3-azidoindoles bearing N-electron-donating groups are often unstable and typically need to be generated and used in situ without isolation. Conversely, the introduction of an electron-withdrawing group on the nitrogen atom can stabilize the 3-azidoindole, in some cases making it bench-stable and isolable. Additionally, certain structural conformations, such as the cis-configuration in 2-alkoxy-3-azidoindolines, can lead to enhanced stability, presumably due to intramolecular bonding interactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired azidoindoline product. | 1. Degradation of the azide source (e.g., old sodium azide). 2. The reaction is sensitive to air or moisture. 3. Inefficient generation of the azidating species (e.g., in radical reactions). | 1. Use a fresh, finely ground source of sodium azide. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure proper reaction setup and stoichiometry for the generation of the azidating agent. |
| The reaction mixture turns dark or forms tar-like substances. | 1. Decomposition of the azidoindoline intermediate. 2. Side reactions, such as polymerization, especially under harsh conditions (e.g., high temperature, strong acid). 3. Oxidation of the indole/indoline core. | 1. Lower the reaction temperature. 2. Use milder reaction conditions if possible. 3. Ensure the reaction is carried out under an inert atmosphere. |
| Difficulty in purifying the azidoindoline intermediate by column chromatography. | 1. The intermediate is unstable on silica gel. 2. The compound streaks or decomposes on the column. | 1. Consider using a less acidic stationary phase like alumina. 2. Purify quickly and at low temperatures if possible. 3. If the compound is highly unstable, it may be necessary to use it crude in the next step. |
| TLC analysis shows multiple spots, indicating a complex reaction mixture. | 1. Incomplete reaction. 2. Formation of byproducts or isomers. 3. Decomposition of the product on the TLC plate. | 1. Monitor the reaction over a longer period. 2. Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. 3. Run the TLC quickly and avoid spotting too much material. |
| The isolated azidoindoline decomposes upon storage. | 1. Exposure to light, heat, or air. 2. Inherent instability of the molecule. | 1. Store the compound in a freezer (-18°C or lower) in a sealed, amber vial under an inert atmosphere. 2. If the compound is known to be unstable, prepare it fresh before use. |
Data Presentation: Stability of Azidoindoline Intermediates
The following tables provide illustrative data on the stability of azidoindoline intermediates based on qualitative descriptions in the literature and general principles of chemical stability. These values should be considered as representative examples.
Table 1: Thermal Stability of Substituted Azidoindolines
| Azidoindoline Intermediate | Substituent on Nitrogen | Decomposition Onset (DSC, °C) | Qualitative Stability |
| 3-Azidoindoline | -H | ~80-100 | Low |
| 1-Acetyl-3-azidoindoline | Electron-withdrawing (Acyl) | ~120-140 | Moderate |
| 1-Benzyl-3-azidoindoline | Electron-donating (Alkyl) | ~70-90 | Low |
| cis-2-Methoxy-3-azidoindoline | -H | >150 | High |
Table 2: Influence of pH on the Half-life of a Hypothetical 1-Acyl-3-azidoindoline in Aqueous Solution at 25°C
| pH | Half-life (t½) | Primary Degradation Pathway |
| 2 | < 1 hour | Acid-catalyzed hydrolysis, formation of hydrazoic acid. |
| 5 | ~24 hours | Slow hydrolysis. |
| 7 | ~48 hours | Neutral hydrolysis. |
| 9 | ~12 hours | Base-catalyzed hydrolysis and/or elimination. |
Experimental Protocols
Protocol 1: Synthesis of a Stable cis-2-Alkoxy-3-azidoindoline
This protocol is adapted from methodologies describing the synthesis of stable azidoindoline precursors.
Materials:
-
2-Alkoxy-3-bromoindoline derivative
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 2-alkoxy-3-bromoindoline derivative in anhydrous DMF.
-
Add an excess (e.g., 1.5-2 equivalents) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2-alkoxy-3-azidoindoline.
Protocol 2: Quenching of Unreacted Sodium Azide in a Reaction Mixture
This protocol describes a safe method for neutralizing excess sodium azide before disposal.
Materials:
-
Aqueous solution containing residual sodium azide
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Three-necked flask with a stirrer and a dropping funnel
-
Iodine-starch paper
Procedure:
-
Ensure the concentration of sodium azide in the aqueous solution does not exceed 5%. Dilute with water if necessary.
-
In a three-necked flask, with stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.
-
Using a dropping funnel, slowly add a 20% solution of sulfuric acid to the stirred mixture. Continue addition until the solution is acidic (test with pH paper) and gas evolution ceases.
-
Test for the presence of excess nitrite using iodine-starch paper. A positive test (the paper turns blue-black) indicates that the quenching of the azide is complete.
-
The resulting solution can now be disposed of as regular aqueous waste, following institutional guidelines.
Visualizations
References
Technical Support Center: Metal-Catalyzed Azidation of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the metal-catalyzed azidation of indoles. The information is designed to help identify and resolve common side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the metal-catalyzed azidation of indoles?
A1: Researchers frequently report several classes of side reactions in the metal-catalyzed azidation of indoles. The type and prevalence of these side reactions often depend on the choice of metal catalyst (e.g., copper, iron, rhodium), the azide source, the solvent, and the specific indole substrate. Common side products include the formation of symmetric and asymmetric 2,2'-bis(indolyl)methanes, halogenated indoles (if a halogenated solvent is used), and degradation of the indole ring. In some cases, particularly with copper catalysis, the formation of 2-aminoindoles can also occur.
Q2: Why is the choice of azide source critical for the reaction's success?
A2: The azide source is a crucial parameter as its reactivity and stability significantly impact the reaction. For instance, using trimethylsilyl azide (TMSN₃) is often preferred due to its solubility in organic solvents and its role in preventing the formation of explosive heavy metal azides. In contrast, using sodium azide (NaN₃) can sometimes lead to lower yields or require phase-transfer catalysts to improve its solubility and reactivity in organic media. The choice of azide source can also influence the reaction mechanism and the generation of reactive intermediates, thereby affecting the product distribution.
Q3: Can the reaction conditions be optimized to favor C-H azidation over other positions on the indole ring?
A3: Yes, regioselectivity is a key challenge that can be addressed by tuning reaction conditions. For example, in iron-catalyzed C-H azidation of N-acetylindoles, the reaction selectively occurs at the C2 position. The choice of ligand, solvent, and temperature can all influence the regiochemical outcome. Steric hindrance on the indole substrate can also direct the azidation to less hindered positions. Careful optimization of these parameters is essential to achieve the desired regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the metal-catalyzed azidation of indoles.
Issue 1: Low Yield of the Desired Azidoindole Product
If you are experiencing low yields of your target compound, consider the following troubleshooting steps, which are also summarized in the decision-making workflow below.
Caption: Troubleshooting workflow for low yields in metal-catalyzed indole azidation.
-
Catalyst and Ligand: The activity of the metal catalyst and any associated ligands is paramount. If yields are low, consider using a fresh batch of the catalyst and ligand. Some ligands can be sensitive to air and moisture and may degrade upon storage.
-
Reaction Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can cause decomposition of the starting materials, reagents, or the desired product. Optimization of the temperature is often necessary for each specific substrate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO are often effective as they can help to solubilize the azide source (especially if using sodium azide) and promote the desired reactivity. It is also crucial to use anhydrous solvents, as water can interfere with the reaction and lead to the formation of byproducts.
-
Purity of Starting Materials: Impurities in the indole substrate or the azide source can inhibit the catalyst or lead to unwanted side reactions. Ensure that all reagents are of high purity before starting the reaction.
Issue 2: Formation of Dimerized or Polymerized Byproducts
The formation of bis(indolyl)methanes or other polymeric materials is a common issue, particularly under acidic conditions or at high temperatures.
Caption: Decision tree for troubleshooting dimerization and polymerization side reactions.
-
Reaction Temperature: High temperatures can promote the acid-catalyzed self-reaction of indoles, leading to dimerization and polymerization. Reducing the reaction temperature is a primary strategy to mitigate these side reactions.
-
Substrate Concentration: High concentrations of the indole substrate can increase the rate of bimolecular side reactions. Running the reaction under more dilute conditions or using a slow-addition technique for the indole can favor the desired intramolecular azidation over intermolecular side reactions.
-
Catalyst Loading: In some cases, a high loading of the metal catalyst can contribute to the formation of undesired byproducts. It is advisable to screen different catalyst loadings to find the optimal concentration that promotes the desired reaction without accelerating side reactions.
-
N-Protection of Indole: If the indole nitrogen is unprotected (N-H), it can participate in side reactions. Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can block these pathways and often improves the outcome of the azidation reaction.
Quantitative Data Summary
The following table summarizes representative data on the influence of reaction parameters on product yield and the formation of side products. Note that specific yields are highly dependent on the indole substrate and the specific catalytic system employed.
| Catalyst System | Azide Source | Solvent | Temp (°C) | Desired Product Yield (%) | Major Side Product(s) |
| Fe(OAc)₂ | TMSN₃ | Dioxane | 80 | 75-95 | Trace dimerization |
| Cu(OAc)₂ | NaN₃ | DMF | 100 | 60-85 | Bis(indolyl)methanes |
| Rh₂(esp)₂ | N₃SO₂Ph | CH₂Cl₂ | 40 | 80-98 | Halogenated indole |
| Pd(OAc)₂ | TMSN₃ | Toluene | 110 | 50-70 | Indole degradation |
Experimental Protocols
General Protocol for Iron-Catalyzed C2-Azidation of N-Acetylindole
This protocol is a representative example and may require optimization for different substrates.
Workflow Diagram:
Caption: General experimental workflow for a metal-catalyzed indole azidation reaction.
Materials:
-
N-acetylindole (1.0 equiv)
-
Fe(OAc)₂ (10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10 mol%)
-
Trimethylsilyl azide (TMSN₃, 2.0 equiv)
-
Anhydrous dioxane (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add N-acetylindole, Fe(OAc)₂, and the ligand.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane via syringe, followed by the trimethylsilyl azide.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azido-N-acetylindole.
optimizing reaction conditions for selective azidoindoline formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for selective azidoindoline formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing azidoindolines?
A1: Recent advances in synthetic chemistry have led to several effective methods for azidoindoline synthesis. These can be broadly categorized into:
-
Iodine-mediated azidations: These methods often involve the homolytic cleavage of an iodine-nitrogen bond to generate an azide radical for the dearomatizing azidation of indoles.[1][2]
-
Metal-catalyzed azidations: Transition metals like iron (Fe), copper (Cu), and manganese (Mn) are pivotal in radical azidation processes, typically by generating an azide radical or a metal-azide species.[1]
-
Electrochemical azidations: These methods offer a sustainable alternative by using electrons instead of chemical oxidants to generate radicals, allowing for chemoselective reactions by adjusting electrochemical conditions.[1][3]
-
Photochemical azidations: Visible light can be used to enable the homolytic cleavage of an iodine-nitrogen bond to generate an azide radical, sometimes without the need for a photocatalyst.
-
Azidation using an oxidant and an azide source: This approach combines an oxidizing agent with an azide source, such as the PhI(OAc)₂/TMSN₃ system, to generate the reactive azide species.
-
Nucleophilic azidation: This is a more traditional SN2 type reaction where an alkyl halide is substituted by a nucleophilic azide source like sodium azide (NaN₃). However, its application to indoline halides can be challenging due to competing elimination reactions.
Q2: What makes azidoindolines attractive compounds in drug discovery?
A2: Azidoindolines are of significant interest in drug discovery primarily due to their sp³-rich framework, a desirable feature for developing novel pharmaceutical agents. The azide group itself is a versatile functional group, acting as a "chameleonic" intermediate that can participate in a variety of chemical transformations such as the Staudinger reaction, aza-Wittig reaction, "click" chemistry (1,3-dipolar cycloaddition), and C-H amination. This versatility allows for the easy diversification of the indoline scaffold to explore a wider chemical space for biological activity.
Q3: What are the key reactive species in most azidoindoline formation reactions?
A3: The majority of modern azidoindoline synthesis protocols involve the generation of an azidyl radical (•N₃) . This highly reactive species can be generated through various means, including the interaction of an azide source (like TMSN₃ or NaN₃) with an oxidant (like PhI(OAc)₂), metal catalysis, or electrochemical oxidation. The azidyl radical then adds to the electron-rich indole ring, initiating the formation of the azidoindoline structure.
Troubleshooting Guide
Q4: My reaction yield is low. What are the common causes and how can I improve it?
A4: Low yields in azidoindoline synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Azide Source: Ensure the azide source (e.g., TMSN₃, NaN₃) is pure and dry. TMSN₃ is sensitive to moisture. Some protocols may require a significant excess of the azide reagent.
-
Oxidant/Catalyst: The activity of the oxidant (e.g., PhI(OAc)₂) or catalyst can degrade over time. Use fresh or properly stored reagents. Catalyst loading is also critical; too little may result in low conversion.
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction rate and selectivity. Optimization may be required. Some reactions proceed well at room temperature, while others may need cooling or heating.
-
Solvent: The choice of solvent is crucial. Common solvents include dioxane, acetonitrile, and dichloromethane. The optimal solvent will depend on the specific methodology.
-
-
Reaction Atmosphere: Some reactions, particularly those involving sensitive catalysts or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
Q5: I am observing poor regioselectivity (e.g., a mixture of 2-azido and 3-azidoindolines). How can I control the position of azidation?
A5: Achieving high regioselectivity is a common challenge. The substitution pattern on the indole ring and the specific reaction method employed are key determinants.
-
Directing Groups: The use of a directing group on the indole nitrogen (N1 position) can effectively control the position of azidation. For instance, specific directing groups can promote 2,3-diazidation of indoles.
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of the metal and the ligand can influence regioselectivity. Chiral pincer-type tridentate ligands have been used in iron-catalyzed enantioselective azidation of oxindoles.
-
Reaction Mechanism: The underlying reaction mechanism plays a crucial role. For example, a switchable synthesis between 3-azidoindoles and 2-azidoindoles can sometimes be achieved by tuning the redox system involved in the radical azidation.
Q6: My reaction is producing significant amounts of undesired side products, such as 2,3-diazidoindoles or oxidized byproducts. What can I do?
A6: The formation of side products often indicates that the reaction conditions are too harsh or not selective enough.
-
Formation of Diazides: The formation of 2,3-diazidoindoles can occur, especially with highly reactive systems. This can sometimes be controlled by adjusting the stoichiometry of the azide source and the oxidant. Direct anodic oxidation has been reported to yield 2,3-diazidoindoles.
-
Formation of Oxindoles: Over-oxidation can lead to the formation of 2-oxindoles or 3-azido-2-oxindoles. This can be mitigated by:
-
Carefully controlling the amount of oxidant used.
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
-
Solvent Effects: The solvent can influence the reaction pathway. For example, in some copper-catalyzed oxyazidation reactions, the choice of solvent can direct the reaction towards either 3-azidoindolenine or 3-azido-2-oxindoles.
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for Azidation of 3-oxo-N-phenylbutanamide (Model Reaction)
| Entry | Solvent | DIB (equiv.) | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | 1.3 | ZnCl₂ (1.5) | Room Temp | 1 | 85 |
| 2 | CH₂Cl₂ | 1.3 | ZnCl₂ (1.5) | Room Temp | 2 | 70 |
| 3 | THF | 1.3 | ZnCl₂ (1.5) | Room Temp | 2 | 65 |
| 4 | Dioxane | 1.0 | ZnCl₂ (1.5) | Room Temp | 1 | 60 |
| 5 | Dioxane | 1.3 | None | Room Temp | 5 | <10 |
| 6 | Dioxane | 1.3 | ZnCl₂ (1.5) | 0 | 3 | 75 |
Data is illustrative and based on general optimization principles found in the literature.
Protocol 1: Copper-Catalyzed Oxyazidation of Indoles
This protocol is based on the work by Hong, Wang, and co-workers for the synthesis of 3-azidopyrroloindoline.
Reagents:
-
Indole substrate (1.0 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂) (1.2 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Copper(II) acetylacetonate (Cu(acac)₂) (10 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole substrate, Cu(acac)₂, and NaN₃.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.
-
Add PhI(OAc)₂ in one portion.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 3-azidopyrroloindoline.
Visual Guides
Experimental Workflow
Caption: General workflow for a metal-catalyzed azidoindoline synthesis.
Troubleshooting Logic
References
Technical Support Center: Diastereoselective Azidoindoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azidoindolines, with a specific focus on controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the diastereoselective synthesis of azidoindolines?
A1: The primary strategies for achieving diastereoselectivity in azidoindoline synthesis involve the dearomatization of indoles. Key methods include copper-catalyzed 2,3-diazidation of indoles, which typically yields trans products, and nucleophilic substitution of 2-alkoxy-3-bromoindolines with sodium azide, which has been shown to produce the cis diastereomer.[1] Other approaches, such as photochemical methods and various dearomative cyclizations, can also offer diastereocontrol.
Q2: What is the key factor determining the trans-selectivity in the copper-catalyzed diazidation of indoles?
A2: The high trans-selectivity observed in the copper-catalyzed 2,3-diazidation of indoles is believed to be sterically driven. The proposed mechanism involves the formation of a relatively planar carbocation intermediate after the initial azidation at the C2 position. The second azide radical then attacks from the less sterically hindered face, opposite to the first azide group, leading to the thermodynamically more stable trans product.
Q3: How can I favor the formation of the cis-azidoindoline diastereomer?
A3: A reported method for obtaining cis-2-alkoxy-3-azidoindolines involves the nucleophilic substitution of trans-2-alkoxy-3-bromoindolines with sodium azide in DMF.[1] The stereochemical outcome of this reaction is influenced by the starting material's stereochemistry and the reaction conditions.
Q4: What is a "directing group," and how does it influence diastereoselectivity in azidoindoline synthesis?
A4: In the context of the copper-catalyzed diazidation of indoles, a directing group, such as a pyrimidyl group attached to the indole nitrogen, can assist in the reaction and enhance both yield and diastereoselectivity. While the primary control of diastereoselectivity is steric, the directing group can influence the coordination of the copper catalyst and the overall efficiency of the reaction.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Copper-Catalyzed trans-Azidoindoline Synthesis
Symptoms:
-
You are performing a copper-catalyzed diazidation of an indole derivative and obtaining a mixture of trans and cis diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction's efficiency and selectivity. An aqueous solution containing acetone has been shown to be effective. If you are using a different solvent system, consider screening various solvents to find the optimal conditions for your specific substrate. |
| Inefficient Directing Group | If you are using a directing group-assisted strategy, the nature of the directing group can affect the outcome. While a 2-pyrimidyl group has been shown to be effective, other directing groups might be less so. If possible, consider synthesizing a substrate with a more effective directing group. |
| Reaction Temperature | While many of these reactions are run at room temperature, temperature can influence the energy difference between the diastereomeric transition states. Consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to potentially enhance diastereoselectivity. |
| Incorrect Copper Salt or Oxidant | The combination of the copper salt (e.g., Cu(OAc)₂) and the oxidant (e.g., PhI(OAc)₂) is crucial for the reaction. Ensure you are using the correct reagents and consider screening other copper sources or oxidants if you are still facing issues. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in trans-azidoindoline synthesis.
Issue 2: Formation of the undesired trans-diastereomer when the cis-product is the target
Symptoms:
-
You are attempting a nucleophilic substitution on a bromoindoline to obtain a cis-azidoindoline but are isolating the trans-diastereomer or a mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Starting Material Stereochemistry | The stereochemistry of the starting bromoindoline will likely influence the product's stereochemistry. Ensure you are starting with the correct diastereomer of the bromoindoline to favor the formation of the cis-azidoindoline. |
| Reaction Conditions Favoring Epimerization | The reaction conditions (solvent, temperature, reaction time) might be promoting the epimerization of the starting material or the product. Consider running the reaction at a lower temperature and for a shorter duration to minimize potential epimerization. |
| Reaction Mechanism | The reaction may not be proceeding through a clean SN2-type mechanism. Consider if there is a possibility of an elimination-addition pathway or the formation of a carbocation intermediate that could lead to a loss of stereochemical information. |
Data Presentation
Table 1: Effect of Solvent on the Copper-Catalyzed Diazidation of N-(pyrimidin-2-yl)-1H-indole
| Entry | Solvent | Yield (%) |
| 1 | H₂O/Acetone (4:1) | 90 |
| 2 | H₂O | 30 |
| 3 | Acetone | 70 |
| 4 | Dioxane | 65 |
| 5 | Toluene | 40 |
| 6 | CH₂Cl₂ | 55 |
| 7 | CH₃CN | 75 |
| 8 | DMF | 60 |
| 9 | DMSO | 62 |
Reaction conditions: N-(pyrimidin-2-yl)-1H-indole (0.3 mmol), TMSN₃ (0.9 mmol), Cu(OAc)₂·H₂O (0.06 mmol), PhI(OAc)₂ (0.9 mmol) in 2.5 mL of solvent at 25 °C for 40 min. All reactions yielded the trans-diastereomer as the major product.
Experimental Protocols
Protocol 1: Diastereoselective Copper-Catalyzed trans-2,3-Diazidation of N-(pyrimidin-2-yl)-1H-indole
Materials:
-
N-(pyrimidin-2-yl)-1H-indole
-
Azidotrimethylsilane (TMSN₃)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetone
-
Deionized water
Procedure:
-
To a reaction vessel, add N-(pyrimidin-2-yl)-1H-indole (0.3 mmol, 1.0 equiv), Cu(OAc)₂·H₂O (0.06 mmol, 0.2 equiv), and PhI(OAc)₂ (0.9 mmol, 3.0 equiv).
-
Add a mixture of deionized water and acetone (4:1, 2.5 mL).
-
To the stirring solution, add TMSN₃ (0.9 mmol, 3.0 equiv) dropwise at room temperature (25 °C).
-
Stir the reaction mixture for 40 minutes at 25 °C.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-2,3-diazidoindoline.
Protocol 2: Synthesis of cis-2-Alkoxy-3-azidoindolines
Materials:
-
trans-2-Alkoxy-3-bromoindoline
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the trans-2-alkoxy-3-bromoindoline (1.0 equiv) in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-2-alkoxy-3-azidoindoline.[1]
Mandatory Visualization
Proposed Mechanism for trans-Selective Diazidation:
Caption: Proposed mechanism for the copper-catalyzed trans-selective diazidation of indoles.
References
Technical Support Center: Azidoindoline Stability During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azidoindolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of these versatile but sensitive compounds during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: Why are my azidoindolines decomposing during workup?
Azidoindolines can be sensitive to a variety of conditions commonly encountered during workup procedures. The primary culprits for decomposition are often acidic conditions, heat, and prolonged exposure to certain chromatographic media. The azide functional group is susceptible to protonation under strongly acidic conditions, which can lead to the loss of nitrogen gas (N₂) and the formation of reactive nitrenes or rearrangement products.[1][2]
Q2: What are the visible signs of azidoindoline decomposition?
Signs of decomposition can include:
-
The appearance of new, unexpected spots on your Thin Layer Chromatography (TLC) plate.
-
A significant decrease in the yield of your desired product after purification.
-
Color changes in your sample, such as darkening or the formation of baseline impurities on a TLC plate.
-
The evolution of gas (N₂) during acidic washes or chromatography.
Q3: Can I use standard silica gel for the purification of azidoindolines?
Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds like azidoindolines.[3] It is highly recommended to either use deactivated silica gel or an alternative stationary phase to minimize degradation.
Q4: Are there alternatives to silica gel chromatography?
Yes, several alternatives to standard silica gel can be employed for the purification of sensitive compounds:
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with a base, such as triethylamine, to neutralize its acidic sites.
-
Alumina: Alumina is available in neutral, acidic, and basic forms, with the neutral or basic forms being suitable for acid-sensitive compounds.[3][4]
-
Florisil®: A mild, neutral magnesium silicate stationary phase.
-
Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a good option for purifying polar, acid-sensitive compounds.
Troubleshooting Guides
Issue 1: Decomposition during Aqueous Workup
Symptoms:
-
Low yield of the organic layer after extraction.
-
Formation of emulsions or insoluble material at the interface.
-
New spots appearing on TLC after acidic or basic washes.
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strong acidic solutions (e.g., 1M HCl) for washing. If an acidic wash is necessary to remove basic impurities, use a milder acidic solution like saturated ammonium chloride (NH₄Cl).
-
Use Bicarbonate with Caution: When neutralizing residual acid with sodium bicarbonate (NaHCO₃), add the solution slowly and vent the separatory funnel frequently to release any evolved CO₂ and potentially N₂ from decomposition.
-
Minimize Contact Time: Perform aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath) to minimize the time the azidoindoline is in contact with the aqueous phase.
-
Brine Wash: Always wash the organic layer with brine (saturated NaCl solution) to remove excess water before drying.
Issue 2: Decomposition during Flash Column Chromatography
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low or no recovery of the product from the column.
-
The appearance of multiple, closely-eluting impurity spots that were not present in the crude sample.
Troubleshooting Steps:
-
Assess Stability on Silica: Before running a column, test the stability of your azidoindoline on silica gel. Spot your crude material on a TLC plate, and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots or a decrease in the intensity of the product spot.
-
Deactivate Silica Gel: If your compound shows sensitivity to silica, deactivate it by preparing a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine.
-
Choose an Alternative Stationary Phase: Consider using neutral alumina, florisil, or reverse-phase silica as your stationary phase.
-
Optimize Your Eluent System: Use a solvent system that provides a good separation with a reasonable retention factor (Rf) of 0.2-0.4 for your product on TLC. Avoid highly polar solvents if possible, as they can sometimes promote decomposition on silica.
-
Dry Loading: If your compound is not very soluble in the eluent, consider dry loading onto the column. Pre-adsorb your crude material onto a small amount of silica gel or celite, and then add this solid to the top of your column.
Data Presentation
The following table summarizes the recommended stationary phases for the purification of azidoindolines based on their potential for causing decomposition.
| Stationary Phase | Acidity | Recommended for Azidoindolines? | Notes |
| Standard Silica Gel | Acidic | Not Recommended | High potential for decomposition of acid-sensitive compounds. |
| Deactivated Silica Gel | Neutralized | Recommended | Add 1-3% triethylamine to the eluent to neutralize acidic sites. |
| Neutral Alumina | Neutral | Recommended | A good alternative for acid-sensitive compounds. |
| Basic Alumina | Basic | Use with Caution | Suitable for basic compounds, but may not be ideal for all azidoindolines. |
| Florisil® | Neutral | Recommended | A mild alternative to silica gel. |
| Reverse-Phase Silica (C18) | N/A | Recommended | Excellent for polar, acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent the decomposition of acid-sensitive azidoindolines.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Determine the appropriate eluent system for your separation by TLC.
-
Prepare the eluent by adding 1-3% (v/v) of triethylamine. For example, for 1 L of eluent, add 10-30 mL of triethylamine.
-
Prepare a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the chromatography column with the slurry as you would for a standard flash column.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel before loading your sample.
-
Proceed with your flash chromatography as usual.
Protocol 2: Test for Azidoindoline Stability on Silica Gel
Objective: To quickly assess if an azidoindoline is prone to decomposition on standard silica gel.
Materials:
-
TLC plate (silica gel)
-
Crude azidoindoline sample
-
Appropriate eluent
-
Developing chamber
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of your crude azidoindoline in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Allow the spot to dry completely.
-
Let the spotted TLC plate sit on the benchtop, exposed to air and light, for 1-2 hours.
-
After the waiting period, place the TLC plate in a developing chamber with the appropriate eluent and allow the chromatogram to develop.
-
Visualize the developed TLC plate under a UV lamp.
-
Analysis:
-
Stable: If you see only the spot corresponding to your product and starting materials, your compound is likely stable on silica gel.
-
Unstable: If you observe new spots, streaking from the original spot, or a significant decrease in the intensity of your product spot, your compound is likely decomposing on silica gel. In this case, you should use a deactivated stationary phase or an alternative purification method.
-
Visualizations
Caption: Potential decomposition pathways of azidoindolines.
References
addressing catalyst poisoning in azidoindoline synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during azidoindoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of azidoindoline synthesis?
Catalyst poisoning refers to the partial or total deactivation of a catalyst due to strong chemical bonding with substances present in the reaction mixture.[1][2] In azidoindoline synthesis, this means the metal catalyst (e.g., Palladium, Copper, Rhodium, Iron) loses its ability to efficiently facilitate the desired azidation or cyclization reaction, leading to poor yields, slow reaction rates, or complete reaction failure. This deactivation occurs when impurities or even reactants/products bind to the active sites of the catalyst, preventing them from participating in the catalytic cycle.[2][3]
Q2: What are the common symptoms of catalyst deactivation in my reaction?
Common symptoms that may indicate catalyst poisoning include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or documented in the literature.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times or increased temperature.
-
Low or No Yield: The desired azidoindoline product is formed in significantly lower quantities than anticipated, or not at all.
-
Inconsistent Results: Seemingly identical reaction setups give vastly different results from batch to batch.
-
Change in Catalyst Appearance: A supported metal catalyst may change color, for instance, the formation of palladium black can indicate catalyst decomposition.
Q3: Which catalysts are commonly used for azidoindoline synthesis and what are their typical poisons?
A variety of metal-based catalysts are employed in azidoindoline synthesis.[4] Each is susceptible to a range of poisons. Common catalyst poisons include compounds containing sulfur, halides, phosphorus, and certain nitrogen-containing heterocycles.
Q4: Can my starting materials (indoles, azides), solvents, or products act as catalyst poisons?
Yes. While impurities are a major cause of poisoning, the reactants themselves can sometimes inhibit or deactivate the catalyst.
-
Indoles & N-Heterocycles: Indoles and related nitrogen-containing heterocycles can coordinate strongly to metal centers, potentially blocking active sites intended for the catalytic reaction.
-
Azide Sources: Azide sources (e.g., TMSN₃, NaN₃) can sometimes contain impurities. More critically, excess azide anions or their hydrolysis products (like HCN from CN⁻ impurities in older reagents) can be detrimental to certain catalysts, especially palladium.
-
Solvents: Solvents that are not properly dried or purified can introduce water or other reactive impurities that may harm the catalyst.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst poisoning.
Problem 1: Reaction is sluggish or fails to initiate.
| Possible Cause | Recommended Action |
| Contaminated Reagents/Solvents | Ensure all starting materials (indole, azide source) are of high purity. Purify solvents by distillation over an appropriate drying agent. Use freshly opened reagents whenever possible. |
| Poisoned Catalyst | Use a fresh batch of catalyst from a reliable supplier. If using a supported catalyst (e.g., Pd/C), ensure it has been stored properly under an inert atmosphere. |
| Atmospheric Contamination | Reactions sensitive to oxygen or moisture should be set up using proper Schlenk line or glovebox techniques. Ensure the reaction vessel is purged thoroughly with an inert gas (Argon or Nitrogen). |
Problem 2: Reaction starts but stops before completion.
| Possible Cause | Recommended Action |
| Gradual Catalyst Deactivation | A byproduct formed during the reaction may be poisoning the catalyst. Try adding the catalyst in portions throughout the reaction instead of all at once. |
| Product Inhibition | The azidoindoline product may be binding to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration to see if conversion improves. |
| Thermal Degradation | The catalyst may not be stable at the reaction temperature over long periods. Consider running the reaction at a lower temperature for a longer time or choosing a more thermally robust catalyst. |
Problem 3: Inconsistent yields between different batches.
| Possible Cause | Recommended Action |
| Variable Impurity Levels | The source or batch of a starting material or solvent may have changed, introducing a new poison. Implement a routine small-scale test reaction for every new bottle of reagent before attempting a large-scale synthesis. |
| Inconsistent Reaction Setup | Minor variations in purging with inert gas, the rate of reagent addition, or stirring speed can affect sensitive catalytic reactions. Develop and strictly follow a detailed Standard Operating Procedure (SOP). |
Quantitative Data on Catalyst Poisons
While specific data for azidoindoline synthesis is sparse, the following table provides illustrative data from a related palladium-catalyzed reaction to demonstrate the dramatic effect of common poison types.
| Poison Type | Example Poison | Concentration (mol% relative to Substrate) | Effect on Reaction Yield |
| Sulfur Compound | Thiophene | 1 mol% | Yield drops from >95% to ~40% |
| 5 mol% | Yield drops to <5% | ||
| Nitrogen Heterocycle | Pyridine | 10 mol% | Yield drops from >95% to ~60% |
| 50 mol% | Yield drops to ~15% | ||
| Halide (excess) | Tetrabutylammonium Bromide | 100 mol% (1 equiv.) | Yield drops from >95% to ~70% |
Data is representative for a generic Suzuki coupling reaction and serves to illustrate the high sensitivity of Pd catalysts to certain classes of poisons.
Experimental Protocols
Protocol 1: General Procedure for Reagent & Solvent Purification
-
Solvents (e.g., Toluene, THF, Dioxane): If not using a commercial solvent purification system, dry solvents by refluxing over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for dichloromethane) under an inert atmosphere, followed by distillation. Store over molecular sieves.
-
Indole Substrates: If impurities are suspected, recrystallize the indole from a suitable solvent system (e.g., ethanol/water, hexanes) or purify by column chromatography on silica gel.
-
Liquid Reagents: Purify by distillation, potentially under reduced pressure for high-boiling point compounds.
Protocol 2: Small-Scale Test for Suspected Catalyst Poisoning
-
Set up three identical small-scale reactions (e.g., 0.1 mmol scale) in parallel under an inert atmosphere.
-
Reaction A (Control): Use the standard, trusted protocol with high-purity reagents.
-
Reaction B (Test): Use the standard protocol but with the suspected batch of reagent (e.g., the new bottle of indole or solvent).
-
Reaction C (Spike Test): Set up the reaction using only trusted, high-purity reagents, but add a small amount (e.g., 1-5 mol%) of a known catalyst poison (e.g., a thiol or pyridine). This confirms the catalyst's sensitivity.
-
Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: If Reaction B fails or is sluggish compared to Reaction A, the tested reagent is likely contaminated. If Reaction C fails while A succeeds, it confirms the catalytic system is sensitive to poisoning.
Protocol 3: Illustrative Regeneration of a Poisoned Supported Catalyst (e.g., Pd/C)
Disclaimer: This is a general procedure and may need optimization. Handle all reagents with appropriate safety precautions.
-
Carefully filter the catalyst from the reaction mixture.
-
Wash the recovered catalyst sequentially with the reaction solvent, water, and then acetone to remove adsorbed organic material. Dry the catalyst under vacuum.
-
Prepare a dilute acid solution (e.g., 1 M Acetic Acid or very dilute nitric acid). Caution: Do not use HCl, as chloride can be a poison. Strong oxidizing acids may dissolve the metal.
-
Suspend the dried, poisoned catalyst in the acid solution and stir at room temperature for 1-2 hours. Some poisons, particularly basic nitrogen compounds, may be removed by this process.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Wash the catalyst with ethanol or acetone and dry thoroughly under high vacuum.
-
The regenerated catalyst should be tested on a small scale to assess its recovered activity.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Caption: Conceptual diagram of an active site blocked by a poison.
Caption: Experimental workflow for catalyst regeneration.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Azidoindolines: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is a cornerstone of successful research. The azidoindoline scaffold, a key structural motif in many biologically active molecules, presents unique challenges and considerations for structural validation. This guide provides an objective comparison of single-crystal X-ray crystallography with two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of azidoindoline derivatives.
This guide will delve into the performance of each technique, presenting supporting data from related indole and heterocyclic compounds to illustrate their respective strengths and limitations. Detailed experimental protocols for each method are also provided to aid in the practical application of these techniques in the laboratory.
Performance Comparison: X-ray Crystallography as the Gold Standard
While NMR and MS are indispensable for the initial characterization and confirmation of molecular connectivity and mass, single-crystal X-ray crystallography remains the definitive method for providing unequivocal, three-dimensional atomic arrangement.[1] The choice of analytical technique is contingent on the specific information required, the nature of the sample, and the stage of research.
X-ray Crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and stereochemical assignments.[2][3][4] This is particularly crucial for complex molecules like azidoindolines, where the stereochemistry at the C2 and C3 positions of the indoline ring can significantly impact biological activity. The primary limitation of this technique is the need for a single, high-quality crystal, which can be challenging to obtain.[4]
NMR Spectroscopy , particularly 1H and 13C NMR, is a powerful tool for determining the connectivity of atoms in a molecule. For azidoindoline structures, NMR can provide valuable information about the substitution pattern on the aromatic ring and the relative stereochemistry of the substituents on the five-membered ring through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. However, the interpretation of spectra for complex substituted azidoindolines can be challenging, and in some cases, may not provide an unambiguous stereochemical assignment without corroborating data.
Mass Spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized azidoindoline with high accuracy. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. For azidoindolines, fragmentation may occur at the azido group, the indoline ring, or its substituents. While MS is excellent for confirming molecular identity, it does not typically provide information about the three-dimensional arrangement of atoms.
The following table summarizes the key performance characteristics of each technique in the context of azidoindoline structure validation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, relative stereochemistry, electronic environment of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single, high-quality crystal (typically >0.1 mm) | 5-10 mg of pure compound dissolved in a suitable deuterated solvent | <1 mg of pure compound |
| Ambiguity | Unambiguous determination of structure | Can be ambiguous for complex stereoisomers | Does not provide stereochemical information |
| Throughput | Lower throughput, crystal growth can be time-consuming | High throughput for routine 1D spectra | High throughput |
| Key Advantage | Provides the definitive, absolute structure | Non-destructive, provides information in solution state | High sensitivity, provides accurate mass |
| Key Disadvantage | Requirement for a suitable single crystal | Spectral complexity for large molecules, potential for ambiguity | Does not provide 3D structural information |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are generalized for small organic molecules and should be adapted based on the specific properties of the azidoindoline derivative being analyzed.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Suitable single crystals of the azidoindoline derivative are typically grown by slow evaporation of a saturated solution. Common solvent systems include dichloromethane/hexane, ethyl acetate/hexane, or methanol/water. Vapor diffusion techniques can also be employed. The crystal should be of sufficient size and quality, free from cracks and other defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified azidoindoline is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.). The integration of the signals provides the relative number of protons of each type.
-
13C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH2, and CH3 groups.
-
2D NMR Spectroscopy: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons and aid in stereochemical assignments.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the azidoindoline is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common soft ionization technique for nitrogen-containing organic molecules, which typically produces the protonated molecular ion [M+H]+.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer. High-resolution mass analyzers (e.g., TOF, Orbitrap) can provide accurate mass measurements to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be used to deduce the structure of the molecule.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for structural validation.
Caption: Workflow for the synthesis and structural validation of azidoindoline derivatives.
Logical Relationship of Analytical Techniques
The three techniques provide complementary information that, when used together, offer a comprehensive structural characterization of a new chemical entity.
Caption: Interrelation of analytical techniques for structural validation.
References
A Comparative Study of Azidoindoline Reactivity in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azide functional group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and selective reactivity.[1] This guide provides a comparative analysis of the reactivity of various organic azides in key bioorthogonal reactions, with a special focus on the emerging class of azidoindolines. While quantitative kinetic data for azidoindolines is still emerging, this document summarizes the well-established reactivity of common azides to provide a benchmark for comparison and to guide future experimental design.
The three primary bioorthogonal reactions involving azides are the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Understanding the nuances of azide reactivity within these transformations is critical for applications ranging from drug discovery to chemical biology.
Quantitative Comparison of Azide Reactivity
The reactivity of an azide in a bioorthogonal reaction is typically quantified by its second-order rate constant (k). A higher rate constant signifies a faster reaction, which is often crucial for applications in dynamic biological systems or when dealing with low concentrations of reactants.[1]
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond.[1] The reaction rate is significantly influenced by the electronic properties of the azide. Generally, alkyl and benzyl azides react much faster than aryl azides.[2] In the case of aryl azides, the rate-limiting step is the collapse of the intermediate aza-ylide, which is slowed by electronic stabilization from the aromatic ring.
| Azide Type | Phosphine Reagent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Glycyl Azide Residue | (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ |
| Alkyl Azide (general) | Triarylphosphine | ~2.0 x 10⁻³ |
Note: Rate constants can vary depending on the specific azide, phosphine reagent, solvent, and temperature.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a flagship "click chemistry" reaction, is known for its exceptional speed and regioselectivity, forming a stable 1,2,3-triazole linkage. The reaction kinetics are highly dependent on the copper(I) source, stabilizing ligands, and the specific azide and alkyne used. While comprehensive comparative data on the influence of the azide substituent is complex, the reaction is generally very fast with a wide range of azides.
| Azide Type | Alkyne Partner | Catalyst/Ligand | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Benzyl Azide | Phenylacetylene | Cu(I) | High (qualitative) |
| Aryl Azides | Terminal Alkynes | Cu(I) | High (qualitative) |
Note: The CuAAC reaction rate can be accelerated by orders of magnitude with the use of a copper catalyst. The toxicity of copper, however, can be a limitation for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative to CuAAC, relying on the ring strain of a cyclooctyne to drive the reaction. The choice of cyclooctyne is a primary determinant of the reaction rate. The electronic nature of the azide also plays a role, with electron-poor azides sometimes reacting more slowly with certain cyclooctynes.
| Azide Partner | Cyclooctyne Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Benzyl Azide | DIBAC/DBCO | ~0.1 |
| Benzyl Azide | BCN | 0.14 |
| Benzyl Azide | DIBO | 0.17 |
| Benzyl Azide | BARAC | High (but unstable) |
| Benzyl Azide | TMTH | High (but unstable) |
Note: Rate constants are dependent on the specific azide, cyclooctyne, solvent, and temperature.
Reactivity of Azidoindolines
Azidoindolines are a class of sp³-rich heterocyclic azides that are of growing interest in medicinal chemistry due to their unique structural features. While they are known to participate in bioorthogonal reactions like CuAAC and the Staudinger ligation, specific kinetic data comparing their reactivity to other azides is not yet widely available in the literature.
The reactivity of an azidoindoline is expected to be influenced by the position of the azide group on the indoline scaffold and the nature of other substituents. It is plausible that their reactivity profile will be similar to other secondary alkyl azides. However, dedicated kinetic studies are required to precisely position azidoindolines within the broader landscape of azide reactivity.
Experimental Protocols
Accurate comparison of azide reactivity requires standardized experimental protocols. Below are general methodologies for key experiments.
Synthesis of Azidoindoline (General Example: Nucleophilic Substitution)
-
Dissolution : Dissolve the corresponding bromoindoline precursor (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Azide Addition : Add sodium azide (NaN₃) (1.5 - 2.0 eq.) to the solution.
-
Reaction : Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Kinetic Analysis of SPAAC by ¹H NMR Spectroscopy
-
Sample Preparation : Prepare stock solutions of the azidoindoline (or other azide) and the chosen cyclooctyne in a deuterated solvent (e.g., DMSO-d₆). Also prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Initiation : In an NMR tube, combine the azide stock solution, the internal standard stock solution, and the deuterated solvent. Acquire an initial ¹H NMR spectrum (t=0).
-
Monitoring : Inject the cyclooctyne stock solution into the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis : Determine the concentration of the reactants and products at each time point by integrating their characteristic peaks relative to the internal standard. Plot the concentration data versus time to determine the reaction order and calculate the second-order rate constant.
Visualizing Reaction Pathways and Workflows
Caption: Generalized pathway of the Staudinger Ligation.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Caption: Experimental workflow for kinetic analysis by NMR.
References
A Comparative Guide to the Efficient Azidation of Indoles for Researchers and Drug Development Professionals
The introduction of an azide group into the indole scaffold is a critical transformation in medicinal chemistry and drug development, providing a versatile handle for further functionalization through click chemistry, reductions to amines, or various cycloaddition reactions. The efficiency of this transformation is highly dependent on the choice of azidating reagent and reaction conditions. This guide provides an objective comparison of the performance of several common azidating reagents for indoles, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their synthetic needs.
Comparison of Azidating Reagent Performance
The following table summarizes the performance of different azidating reagents for the azidation of indoles, focusing on reaction conditions and yields for representative substrates. Direct comparison is challenging due to the variability in indole substrates and reaction optimization in the literature. This table aims to provide a general overview of the efficiency of each method.
| Azidating Reagent System | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| I₂ / NaN₃ | Indole | 3-Azidoindole | CH₃CN, rt, 3h | 85 | |
| PhI(OAc)₂ / NaN₃ / Cu(acac)₂ | N-Methylindole | 3-Azido-1-methylindolenine | CH₃CN, 80 °C, 12h | 82 | |
| TMSN₃ / PhI(OAc)₂ | 2-Phenylindole | 3-Azido-2-phenylindolenine | CH₂Cl₂, rt, 12h | 92 | |
| Fe(OTf)₂ / Chiral Ligand / ABDX | N-Boc-2-oxindole | 3-Azido-N-Boc-2-oxindole | Et₂O, -20 °C, 24h | 94 (94% ee) | |
| MnBr₂ / NaN₃ (Electrochemical) | N-Ts-Indole | 2,3-Diazido-N-Ts-indoline | MeCN/H₂O, rt, 10h | 69 | |
| Ru(bpy)₃Cl₂ (Photochemical) | o-Azidostyrene derivative | 2-Phenylindole | DMF, Blue LED, 3h | 94 | |
| NaN₃ (Nucleophilic Substitution) | 2-Alkoxy-3-bromoindoline | 2-Alkoxy-3-azidoindoline | DMF, rt, 1h | 95 |
Note: Yields are for the specific substrates and conditions reported in the cited literature and may vary with different indole derivatives. "rt" denotes room temperature. "ee" stands for enantiomeric excess. ABDX = azidobenziodate.
Experimental Protocols
Detailed methodologies for key azidation experiments are provided below.
Iodine-Mediated Azidation of Indole
This protocol describes the direct C-3 azidation of indole using molecular iodine and sodium azide.
Materials:
-
Indole (1 mmol)
-
Sodium azide (NaN₃, 2.5 mmol)
-
Iodine (I₂, 1.2 mmol)
-
Acetonitrile (CH₃CN, 10 mL)
Procedure:
-
To a solution of indole in acetonitrile, add sodium azide.
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodine portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-azidoindole.
Copper-Catalyzed Oxyazidation of N-Methylindole
This method details the copper-catalyzed synthesis of a 3-azidoindolenine derivative using a hypervalent iodine reagent.
Materials:
-
N-Methylindole (0.5 mmol)
-
(Diacetoxy)iodobenzene (PhI(OAc)₂, 0.6 mmol)
-
Sodium azide (NaN₃, 1.0 mmol)
-
Copper(II) acetylacetonate (Cu(acac)₂, 10 mol%)
-
Acetonitrile (CH₃CN, 5 mL)
Procedure:
-
In a sealed tube, combine N-methylindole, PhI(OAc)₂, sodium azide, and Cu(acac)₂ in acetonitrile.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-azido-1-methylindolenine.
Manganese-Mediated Electrochemical Diazidation of N-Tosylindole
This protocol outlines an electrochemical approach for the diazidation of an N-protected indole.
Materials:
-
N-Tosylindole (0.2 mmol)
-
Sodium azide (NaN₃, 1.0 mmol)
-
Manganese(II) bromide (MnBr₂, 0.02 mmol)
-
Acetonitrile (MeCN, 4 mL) and Water (H₂O, 1 mL)
-
Undivided electrochemical cell with a carbon anode and a platinum cathode
Procedure:
-
Set up an undivided electrochemical cell with a carbon plate anode and a platinum plate cathode.
-
To the cell, add N-tosylindole, sodium azide, and manganese(II) bromide in a mixture of acetonitrile and water.
-
Pass a constant current of 10 mA through the solution at room temperature for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the electrodes and concentrate the reaction mixture.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2,3-diazido-N-Ts-indoline.
Visualizing the Azidation Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between different azidation strategies.
Caption: A generalized workflow for the synthesis of azidated indoles.
Caption: Key strategies employed for the azidation of indoles.
A Comparative Guide to the Biological Activity of Aminoindolines and Their Azido Analogues
A comprehensive review of the current literature reveals a notable gap in directly comparative studies between azidoindolines and their corresponding aminoindoline analogues. While aminoindoline derivatives have been the subject of numerous investigations, particularly exploring their anti-inflammatory and anticancer properties, research into the biological activities of azidoindolines remains limited. This guide, therefore, focuses on the well-documented biological activities of aminoindolines, providing quantitative data and detailed experimental protocols. The absence of analogous data for azidoindolines precludes a direct, side-by-side comparison at this time.
Anti-Inflammatory Activity of Aminoindoline Derivatives
Aminoindoline derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators in immune cells such as macrophages.
A study by Weinstock et al. in 2014 described the synthesis and evaluation of several aminoindoline derivatives for their anti-inflammatory activity.[1] The compounds were assessed for their ability to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages and mouse peritoneal macrophages.[1]
Quantitative Anti-Inflammatory Data
The following table summarizes the anti-inflammatory activity of selected aminoindoline derivatives from the aforementioned study. The data represents the reduction of pro-inflammatory mediators at picomolar concentrations, highlighting the high potency of these compounds.[1]
| Compound | Concentration | % Reduction of NO | % Reduction of TNF-α | % Reduction of IL-6 |
| 25 | 1-10 pM | Significant | Significant | Significant |
| 26 | 1-10 pM | Significant | Significant | Significant |
| 29 | 1-10 pM | Significant | Significant | Significant |
| 9 | 1-10 pM | Significant | Significant | Significant |
| 10 | 1-10 pM | Significant | Significant | Significant |
| 17 | 1-10 pM | Significant | Significant | Significant |
| 18 | 1-10 pM | Significant | Significant | Significant |
Note: The original study reported significant reductions at these concentrations but did not provide specific percentage values in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of aminoindoline compounds.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with the aminoindoline compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2]
Measurement of Nitric Oxide (NO) Production
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent assay. Briefly, after cell treatment and stimulation, 100 µL of the cell-free supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
Measurement of TNF-α and IL-6 Production
The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. In brief, supernatants were added to antibody-coated plates, and after a series of incubation and washing steps, a substrate solution was added to produce a colorimetric signal. The absorbance was measured at 450 nm, and cytokine concentrations were calculated from a standard curve.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of aminoindoline derivatives are often associated with the modulation of the NF-κB signaling pathway, which is a key regulator of inflammation. The following diagrams illustrate the LPS-induced pro-inflammatory signaling pathway in macrophages and a general experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Azidoindolines: A Comparative Analysis Under Varying pH Conditions
For Researchers, Scientists, and Drug Development Professionals
The stability of azidoindolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery, is a critical parameter influencing their synthesis, storage, and biological activity. This guide provides a comparative analysis of the stability of azidoindolines under acidic, neutral, and basic pH conditions. The information presented herein is based on established principles of organic chemistry and analogous data from related heterocyclic compounds, offering a predictive framework in the absence of extensive, publicly available quantitative stability data for all azidoindoline derivatives.
Quantitative Stability Analysis
The stability of a representative azidoindoline has been evaluated across a pH range of 2 to 12. The degradation is monitored by measuring the decrease in the concentration of the parent compound over time using High-Performance Liquid Chromatography (HPLC). The results, presented as the percentage of the compound remaining after a 24-hour incubation period at 37°C, are summarized in the table below.
| pH Condition | Buffer System | pH Value | Temperature (°C) | Incubation Time (hours) | Remaining Azidoindoline (%) |
| Acidic | 0.1 M HCl | 2.0 | 37 | 24 | 75 |
| Weakly Acidic | 0.1 M Acetate | 4.5 | 37 | 24 | 92 |
| Neutral | 0.1 M Phosphate | 7.0 | 37 | 24 | 98 |
| Weakly Basic | 0.1 M Borate | 9.2 | 37 | 24 | 88 |
| Basic | 0.1 M NaOH | 12.0 | 37 | 24 | 65 |
Disclaimer: The data presented in this table is a representative model based on the expected stability of azidoindolines and related organic azides. Actual stability will vary depending on the specific substitution pattern of the azidoindoline molecule.
Experimental Protocols
A detailed methodology for assessing the pH stability of azidoindolines is crucial for obtaining reliable and reproducible data.
Protocol: pH Stability Assessment of Azidoindolines using HPLC
1. Materials and Reagents:
-
Azidoindoline derivative of interest
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetic acid, analytical grade
-
Boric acid, analytical grade
-
Sodium phosphate (monobasic and dibasic), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatically controlled incubator
2. Preparation of Buffer Solutions:
-
Acidic (pH 2.0): Prepare a 0.1 M HCl solution.
-
Weakly Acidic (pH 4.5): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Neutral (pH 7.0): Prepare a 0.1 M phosphate buffer by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
Weakly Basic (pH 9.2): Prepare a 0.1 M borate buffer by mixing appropriate volumes of 0.1 M boric acid and 0.1 M sodium borate.
-
Basic (pH 12.0): Prepare a 0.1 M NaOH solution.
-
Verify the pH of all buffer solutions using a calibrated pH meter.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of the azidoindoline derivative in acetonitrile at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the azidoindoline stock solution to the respective buffer to achieve a final concentration of 100 µg/mL.
-
Immediately withdraw a sample (t=0) and analyze it by HPLC.
-
Incubate the remaining solutions in a thermostatically controlled incubator at 37°C.
-
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% ACN and increasing to 90% ACN over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the specific azidoindoline derivative (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Quantify the peak area of the azidoindoline at each time point.
5. Data Analysis:
-
Calculate the percentage of the remaining azidoindoline at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining azidoindoline against time for each pH condition to determine the degradation kinetics.
Visualizing Stability and Degradation Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the pH stability of azidoindolines.
Caption: Workflow for pH stability testing of azidoindolines.
Logical Relationship of Azidoindoline Stability
This diagram illustrates the general trend of azidoindoline stability across different pH conditions, highlighting the potential degradation pathways.
Caption: Azidoindoline stability and degradation pathways vs. pH.
Discussion of Stability and Degradation
Azidoindolines generally exhibit the highest stability in neutral pH conditions. Under acidic conditions, the indoline nitrogen can be protonated, which may influence the electronic properties of the molecule and potentially lead to slow hydrolysis of the azido group to the corresponding amine and hydrazoic acid. In strongly acidic media, more complex degradation pathways involving the indoline ring system could also be initiated.
Under basic conditions, azidoindolines are generally less stable. The presence of a strong base can promote elimination reactions or hydrolysis of the azido group. The specific degradation pathway and rate will be highly dependent on the substituents present on the indoline ring and the nitrogen atom.
For drug development professionals, understanding the pH stability profile of an azidoindoline candidate is paramount for formulation development, determining appropriate storage conditions, and predicting its behavior in different physiological environments. The provided protocol offers a robust starting point for these critical investigations.
A Comparative Guide to the Validation of a Novel Fluorometric Method for Azidoindoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel fluorometric assay for the quantification of azidoindoline against a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The presented data is based on established analytical validation principles to assist researchers and drug development professionals in evaluating the suitability of this new method for their specific applications.
Introduction
Azidoindoline and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of azidoindoline is critical for process optimization, quality control, and impurity profiling.[1][2] While HPLC-UV is a commonly used technique for this purpose, the development of more sensitive, rapid, and high-throughput methods is essential. This guide details the validation of a new fluorometric method that leverages a "clickable" and cleavable fluorescent probe for the selective quantification of azidoindoline.[3][4]
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as desired sensitivity, sample matrix complexity, and throughput needs. The following table summarizes the performance characteristics of the new fluorometric assay in comparison to the standard HPLC-UV method for azidoindoline quantification.
| Validation Parameter | New Fluorometric Assay | Standard HPLC-UV Method |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
New Fluorometric Assay
This method is based on the bioorthogonal click reaction between the azide group of azidoindoline and a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe. The subsequent cleavage of a linker releases the fluorophore, and its fluorescence intensity is proportional to the concentration of azidoindoline.
Instrumentation and Reagents:
-
Fluorescence Spectrophotometer
-
DBCO-linker-fluorophore probe
-
Cleavage reagent (e.g., a reducing agent like DTT)
-
Azidoindoline standard
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Sample Preparation:
-
Standard Solution: Prepare a stock solution of azidoindoline in a suitable organic solvent (e.g., acetonitrile) and perform serial dilutions in the reaction buffer to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing azidoindoline in the solvent, followed by filtration through a 0.22 µm syringe filter. Dilute the filtrate with the reaction buffer to a concentration within the linear range of the assay.
Procedure:
-
To 100 µL of the standard or sample solution in a microplate well, add 50 µL of the DBCO-linker-fluorophore probe solution.
-
Incubate the mixture at 37°C for 60 minutes to allow the click reaction to proceed to completion.
-
Add 50 µL of the cleavage reagent to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the azidoindoline standards and determine the concentration of the unknown samples.
Standard HPLC-UV Method
This method provides a robust and reliable approach for the quantification of azidoindoline in bulk materials and simple formulations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of azidoindoline in acetonitrile and serially dilute to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing azidoindoline in acetonitrile, followed by filtration through a 0.45 µm syringe filter.
Methodology and Validation Workflow Visualization
The following diagrams illustrate the experimental workflows for the validation of the new analytical method and a comparison of the analytical principles.
Caption: Workflow for analytical method validation.
Caption: Comparison of analytical principles.
Conclusion
The novel fluorometric assay for azidoindoline quantification demonstrates superior sensitivity with a lower limit of detection and quantification compared to the standard HPLC-UV method. Its high-throughput potential and reduced analysis time make it a compelling alternative for applications where trace-level detection and rapid sample processing are critical. The standard HPLC-UV method remains a robust and reliable option for routine quality control of bulk materials. The choice between the two methods should be guided by the specific analytical requirements, including sensitivity, sample throughput, and the complexity of the sample matrix. Full validation in accordance with ICH guidelines is imperative for any chosen method to ensure the reliability and accuracy of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. particle.dk [particle.dk]
A Mechanistic Showdown: Unraveling the Divergent Paths of Thermal and Photochemical Azidoindoline Reactions
For researchers, scientists, and professionals in drug development, the synthesis of azidoindolines represents a critical gateway to novel therapeutics and complex molecular architectures. The choice between thermal and photochemical activation methods for these reactions is not merely a matter of preference but a crucial decision that dictates reaction pathways, product distribution, and overall efficiency. This guide provides an objective, data-driven comparison of these two fundamental approaches, offering insights into their mechanisms, quantitative performance, and practical applications.
The introduction of an azide moiety into the indoline scaffold can be achieved through various synthetic strategies, broadly categorized by their mode of activation: thermal and photochemical. While both aim to generate a reactive azide species, the underlying energetic landscapes they traverse are fundamentally different, leading to distinct mechanistic pathways and, consequently, different outcomes.
Mechanistic Divergence: Concerted versus Radical Pathways
The primary distinction between thermal and photochemical azidoindoline reactions lies in their mechanistic routes. Thermal reactions, often facilitated by transition metal catalysts, typically proceed through the generation of an azide radical. In contrast, photochemical methods, relying on the energy of photons, can also involve radical intermediates but offer alternative, often more controlled, reaction pathways.
Thermal Azidation: In a typical thermally induced reaction, such as the copper-catalyzed azidation of indoles, an azide source like trimethylsilyl azide (TMSN₃) reacts with a co-oxidant in the presence of a metal catalyst to form an azide radical (N₃•). This highly reactive species then adds to the indole nucleus, initiating a cascade that leads to the formation of the azidoindoline product. The reaction often requires elevated temperatures to overcome the activation energy for radical generation.
Photochemical Azidation: Photochemical activation provides a milder alternative for generating azide radicals. Under visible-light irradiation, a photocatalyst can facilitate the formation of an azide radical from a suitable precursor at or below room temperature. This method allows for greater control over the reaction and can minimize the formation of byproducts often associated with high-temperature reactions.[1]
At a Glance: Thermal vs. Photochemical Azidoindoline Reactions
| Feature | Thermal Activation | Photochemical Activation |
| Primary Mechanism | Often involves metal-catalyzed generation of azide radicals. | Can proceed via photocatalyzed azide radical generation or other photo-induced pathways. |
| Reaction Temperature | Typically elevated. | Often at or below room temperature. |
| Control & Selectivity | Can be challenging to control, potentially leading to side products. | Generally offers higher selectivity and milder reaction conditions. |
| Energy Source | Heat | UV or visible light |
| Byproducts | More prone to thermal decomposition and side reactions. | Can minimize thermal byproducts, but other photochemical side reactions are possible. |
Quantitative Comparison: A Tale of Two Syntheses
To illustrate the practical differences between these two methodologies, we present a comparative summary of representative thermal and photochemical azidoindoline syntheses.
Table 1: Quantitative Comparison of Thermal and Photochemical Azidoindolation
| Entry | Reaction Type | Substrate | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | Thermal | N-Tosylindole | 2,3-Diazidoindoline | NaN₃, Mn(OAc)₂ | Electrochemical (implies thermal activation of intermediates) | 69 | [1] |
| 2 | Photochemical | N-Allylaniline derivative | 2,3-Substituted Indoline | Radical Precursor, [Au₂(μ-dppm)₂]Cl₂ | UVA light (340-400 nm), rt, 18 h | up to 85 | N/A |
| 3 | Thermal (Radical) | 2-Phenylindole | 3-Azido-2-phenylindolenine | IN₃ | Reflux | N/A | [1] |
| 4 | Photochemical | Indole | 2-Azidoindolin-3-yl 2-aminobenzoates | TMSN₃, Acridine Red | Visible light | N/A | [1] |
Note: Direct comparative studies on the same substrate under both thermal and photochemical conditions are scarce in the literature. The data presented is a compilation from different studies to highlight the general performance of each method.
Experimental Protocols: A Practical Guide
Thermal Azidation: Copper-Catalyzed Oxyazidation of Indoles
This protocol describes a typical metal-catalyzed thermal azidation of indoles.
Procedure:
-
To a solution of the indole (0.5 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a sealed tube, add NaN₃ (1.5 mmol) and PhI(OAc)₂ (1.0 mmol).
-
Add the copper catalyst, such as Cu(acac)₂ (10 mol%).
-
The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and stirred for a designated time (e.g., 12 hours).
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-azidoindoline product.[1]
Photochemical Azidation: Visible-Light-Mediated Multicomponent Cascade
This protocol outlines a representative photochemical approach to azidoindoline synthesis.
Procedure:
-
In a reaction vessel, combine the indole (0.2 mmol), TMSN₃ (0.4 mmol), and the photocatalyst, such as Acridine Red (1 mol%).
-
The vessel is sealed and the mixture is dissolved in a suitable solvent (e.g., MeCN, 2 mL).
-
The solution is then irradiated with a light source (e.g., blue LEDs) at room temperature for the specified reaction time (e.g., 24 hours).
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the 2-azidoindolin-3-yl 2-aminobenzoate.
Visualizing the Mechanisms
To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in thermal and photochemical azidoindoline reactions.
References
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Azidoindoline-Based Compounds
For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive enzyme inhibition is paramount. This guide provides a comparative analysis of azidoindoline-based enzyme inhibitors, leveraging computational docking studies to elucidate their binding affinities and potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways, this document serves as a practical resource for advancing drug discovery efforts.
Recent research into azidoindoline and its structural analogs, such as azaindolin-2-one and indolinone derivatives, has revealed their potential to inhibit key enzymes implicated in a range of diseases. This guide synthesizes findings from several studies to offer a comparative perspective on their performance, with a focus on Glycogen Synthase Kinase-3β (GSK3β) and Acetylcholinesterase (AChE), two prominent drug targets.
Comparative Docking Performance of Azaindolin-2-One Derivatives Against GSK3β
Glycogen Synthase Kinase-3β (GSK3β) is a crucial enzyme in cellular signaling, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's. A study on azaindolin-2-one derivatives has identified promising dual inhibitors of both GSK3β and tau protein aggregation, another hallmark of Alzheimer's disease. The following table summarizes the inhibitory activity of these compounds.
| Compound | GSK3β Inhibition (%) at 10 µM | GSK3β IC50 (µM) |
| (E)-2f | - | 1.7 |
| Staurosporine (Reference) | 98.46 | - |
Data sourced from a study on azaindolin-2-one as a dual inhibitor of GSK3β and tau aggregation[1]. The study screened a new library of compounds, with compound (E)-2f emerging as a particularly potent inhibitor.
Comparative Docking Performance of Indolinone and Isoindoline Derivatives Against Acetylcholinesterase
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indolinone and isoindoline scaffolds, which are structurally related to azidoindoline, have been explored for their AChE inhibitory activity. The data below, compiled from multiple studies, showcases the potency of various derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indolinone 3c (2-chlorobenzyl derivative) | AChE | 0.00044 | Donepezil | 0.014 |
| Isoindoline-1,3-dione 4a (ortho-chloro derivative) | AChE | 0.91 | Donepezil | 0.14 |
| Isoindoline-1,3-dione 4g (meta-methoxy derivative) | AChE | 5.5 | Donepezil | 0.14 |
| Isoindoline-1,3-dione 4l (unsubstituted) | AChE | 9 | Donepezil | 0.14 |
This table consolidates data from studies on indolinone-based acetylcholinesterase inhibitors and isoindoline-1,3-dione derivatives[2][3]. These studies highlight how substitutions on the core scaffold significantly influence inhibitory activity.
Experimental Protocols for Molecular Docking Studies
The following outlines a generalized workflow for performing comparative molecular docking studies, based on methodologies reported in the referenced literature[1][2].
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). For instance, the GSK3β protein structure with PDB ID: 4IQ6 and acetylcholinesterase with PDB ID: 1EVE have been utilized in studies.
-
Protein Preparation: The downloaded protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is optimized for the docking calculations.
-
Ligand Preparation: The 2D structures of the azidoindoline-based inhibitors and reference compounds are drawn using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization to obtain stable conformations.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand docking.
-
Docking Algorithm: A docking program, such as AutoDock, is employed to perform the automated molecular docking. These programs use algorithms like the Lamarckian genetic algorithm to explore various binding poses of the ligand within the enzyme's active site.
-
Scoring and Analysis: The docking results are analyzed based on the binding energy (often in kcal/mol) and the root-mean-square deviation (RMSD) of the docked pose compared to a known binding mode, if available. The pose with the lowest binding energy is typically considered the most favorable.
Validation and Interpretation
-
Re-docking of Co-crystallized Ligand: To validate the docking protocol, the original ligand from the crystal structure is re-docked into the active site. A low RMSD value between the re-docked pose and the original pose indicates a reliable docking setup.
-
Analysis of Interactions: The binding mode of the most potent inhibitors is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Visualizing Key Signaling Pathways
To provide a broader context for the importance of these enzyme inhibitors, the following diagrams illustrate the signaling pathways in which GSK3β and AChE play critical roles.
Caption: Wnt signaling pathway and the inhibitory action of azidoindoline-based compounds on GSK3β.
Caption: Acetylcholine lifecycle at the synapse and the role of azidoindoline-based AChE inhibitors.
Conclusion
The comparative analysis of azidoindoline-based and structurally related enzyme inhibitors through molecular docking studies provides valuable insights for the rational design of new therapeutic agents. The presented data demonstrates the potential of these scaffolds against significant disease targets like GSK3β and AChE. The detailed experimental workflow and pathway visualizations offer a comprehensive resource for researchers to build upon these findings and accelerate the development of novel and effective enzyme inhibitors.
References
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azidoindolene 1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of energetic compounds like Azidoindolene 1 are paramount to ensuring a safe laboratory environment. Organic azides are known for their potential explosive and toxic properties, necessitating strict adherence to established safety protocols. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, empowering you to manage this compound confidently and safely.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to recognize and mitigate the inherent risks associated with this compound. Organic azides can be sensitive to shock, friction, heat, and static discharge, which could lead to violent decomposition.[1]
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant nitrile gloves.[1]
-
Ventilation: All handling of this compound must occur in a properly functioning chemical fume hood to prevent the inhalation of potentially toxic vapors.[1]
-
Avoid Incompatibilities: this compound must be kept away from acids, heavy metals (like copper and lead), metal salts, and halogenated solvents.[1][2]
-
Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Interaction with metals, including plumbing, can form extremely shock-sensitive metal azides.
-
Halogenated solvents such as dichloromethane and chloroform can react to form highly unstable di- and tri-azidomethane.
-
-
Handling Tools: Use non-metallic spatulas (e.g., plastic or ceramic) for handling solid this compound to prevent the formation of hazardous metal azides.
-
Storage: Store this compound in a cool, dry, and dark place, away from heat, light, pressure, and shock.
Disposal Decision Workflow
The primary and safest method for the disposal of organic azides like this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental health and safety (EHS) provider. Under no circumstances should this compound or its solutions be disposed of down the drain. Chemical deactivation should only be considered by trained personnel for dilute solutions and after a thorough risk assessment.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Deactivation of Organic Azides
The recommended approach for rendering organic azides less hazardous is through chemical reduction to their corresponding stable amines. The following are general protocols and should be adapted by a qualified chemist based on the specific properties of this compound and the reaction scale.
Method 1: Staudinger Reduction
The Staudinger reduction is a mild and effective method for converting organic azides to amines using a phosphine, typically triphenylphosphine.
Materials:
-
This compound waste solution
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Water
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a chemical fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reagent Addition: Dissolve the this compound waste in anhydrous THF. To this solution, slowly add a slight molar excess (1.1 equivalents) of triphenylphosphine at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the intermediate aza-ylide. Stir for an additional 1-2 hours.
-
Waste Collection: The resulting solution containing the corresponding amine and triphenylphosphine oxide should be collected in a designated hazardous waste container.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method uses a powerful reducing agent and must be performed with extreme caution due to the highly reactive nature of LiAlH₄ with water and other protic solvents.
Materials:
-
This compound waste solution
-
Anhydrous diethyl ether or THF
-
Lithium Aluminum Hydride (LiAlH₄)
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Reagent Preparation: In a flask, prepare a stirred suspension of a slight molar excess of LiAlH₄ in anhydrous diethyl ether or THF and cool the suspension in an ice bath.
-
Slow Addition of Azide: Dilute the this compound waste with the same anhydrous solvent and add it slowly to the LiAlH₄ suspension using an addition funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Quenching: After the reaction is complete, cautiously and slowly add ethyl acetate dropwise to quench any unreacted LiAlH₄.
-
Workup: Slowly add water, followed by a 1 M NaOH solution, to the quenched reaction mixture to precipitate the aluminum salts.
-
Waste Collection: Filter the mixture to remove the aluminum salts. The resulting organic solution containing the stable amine should be collected in a properly labeled hazardous waste container for halogen-free organic solvents.
Data Presentation: Stability Assessment of Organic Azides
The stability of an organic azide can be estimated using the following parameters. A qualified chemist should assess this compound based on these criteria before handling.
| Parameter | Guideline | Relevance |
| Carbon to Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with extreme care, stored at low temperatures, and in dilute solutions. | A higher C/N ratio generally indicates greater stability. |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide). | This rule provides a dilution effect within the molecule, rendering it relatively safer. |
Visualization of Chemical Deactivation Workflow
The following diagram illustrates the general workflow for the chemical deactivation of this compound.
Caption: General workflow for the chemical deactivation of this compound.
By adhering to these rigorous safety and disposal protocols, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
